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  • Product: 1-(4-Hydroxypyridin-2-YL)ethanone
  • CAS: 1196157-53-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Tautomeric Dynamics of 1-(4-Hydroxypyridin-2-yl)ethanone

Executive Summary 1-(4-Hydroxypyridin-2-yl)ethanone (CAS: 1196157-53-5), also known as 2-acetylpyridin-4(1H)-one, is a highly functionalized pyridine derivative. In drug development and coordination chemistry, it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydroxypyridin-2-yl)ethanone (CAS: 1196157-53-5), also known as 2-acetylpyridin-4(1H)-one, is a highly functionalized pyridine derivative. In drug development and coordination chemistry, it serves as a critical API intermediate and a bidentate chelating agent [1]. The physicochemical profiling of this compound is uniquely challenging due to its dynamic structural state. As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic system governed by tautomeric equilibria and amphoteric acid-base chemistry. This guide provides a comprehensive framework for understanding and experimentally validating its physicochemical properties.

Structural Dynamics: The Pyridinol-Pyridone Tautomerism

The core physicochemical feature of 1-(4-Hydroxypyridin-2-yl)ethanone is its keto-enol tautomerism. The molecule exists in a delicate equilibrium between the 4-hydroxypyridine (pyridinol/enol) form and the 4-pyridone (keto) form [2].

The Causality of Tautomeric Shift: The dominance of either tautomer is strictly dictated by the dielectric constant of the surrounding microenvironment.

  • Gas Phase / Non-Polar Solvents: In environments with low dielectric constants (e.g., cyclohexane, chloroform), the uncharged, less polar 4-hydroxypyridine form is thermodynamically favored. The lack of solvent polarity fails to stabilize charge separation.

  • Polar Solvents / Aqueous Media: In water, DMSO, or the solid crystalline state, the equilibrium shifts almost entirely to the 4-pyridone form. This shift is driven by the dielectric stabilization of the highly dipolar, charge-separated aromatic structure of the pyridone tautomer. In this resonance state, the negative charge resides on the more electronegative oxygen, while the positive charge is delocalized within the nitrogen-containing ring, achieving aromatic stabilization [3].

Tautomerism Hydroxypyridine 1-(4-Hydroxypyridin-2-yl)ethanone (Pyridinol Form) Pyridone 2-Acetylpyridin-4(1H)-one (Pyridone Form) Hydroxypyridine->Pyridone Proton Transfer GasPhase Gas Phase / Non-Polar Solvents (Low Dielectric) GasPhase->Hydroxypyridine Stabilizes PolarSolvent Polar Solvents / Solid State (High Dielectric) PolarSolvent->Pyridone Stabilizes

Tautomeric equilibrium shift based on solvent dielectric properties.

Amphoteric Acid-Base Chemistry

Because of its tautomerism, 1-(4-Hydroxypyridin-2-yl)ethanone exhibits amphoteric properties. It possesses a basic pyridine nitrogen (capable of accepting a proton to form a pyridinium cation at low pH) and an acidic hydroxyl/NH group (capable of losing a proton to form a pyridinolate anion at high pH).

Understanding the macroscopic pKa values is critical for predicting its ionization state in physiological environments, which directly dictates its lipophilicity (logD) and cellular membrane permeability. Because the compound's solubility in pure water can be limiting, standard aqueous titration often fails, necessitating a co-solvent extrapolation approach.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our physicochemical data, we cannot rely on a single analytical method. The following protocols represent a self-validating system combining potentiometry with UV-Vis spectroscopy.

Protocol A: Orthogonal pKa Determination via Yasuda-Shedlovsky Extrapolation

This protocol determines the macroscopic pKa values by titrating the compound in varying ratios of a co-solvent (e.g., methanol) and mathematically extrapolating back to 0% organic solvent.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using a Gran's plot method in the specific aqueous-organic solvent mixtures (e.g., 20%, 30%, 40%, and 50% Methanol/Water v/v) to account for liquid junction potential shifts.

  • Sample Preparation: Dissolve 1-(4-Hydroxypyridin-2-yl)ethanone to a final concentration of 1.0 mM in each of the prepared co-solvent mixtures. Add 0.15 M KCl to maintain constant ionic strength.

  • Potentiometric Titration: Titrate the solutions from pH 2.0 to 12.0 using standardized 0.1 M KOH. Record the volume of titrant versus pH.

  • Orthogonal UV-Vis Tracking: Simultaneously route the solution through a flow-cell into a UV-Vis spectrophotometer. Record the spectra at each pH increment. The presence of clear isosbestic points validates that only two absorbing species (protonated vs. deprotonated) are in equilibrium at a given pKa step.

  • Data Extrapolation: Plot the apparent pKa values (psKa) against the reciprocal of the dielectric constant (1/ε) of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept yields the true aqueous pKa.

Workflow Prep Sample Preparation (Aqueous & Co-solvent mixtures) Potentiometry Potentiometric Titration (Glass Electrode, pH 2-12) Prep->Potentiometry Spectroscopy UV-Vis Spectroscopy (Isosbestic Point Tracking) Prep->Spectroscopy Validation Yasuda-Shedlovsky Extrapolation (Self-Validation Step) Potentiometry->Validation Spectroscopy->Validation Output Macroscopic pKa & Microconstant Derivation Validation->Output

Orthogonal workflow for self-validating pKa and microconstant determination.

Protocol B: Tautomeric Ratio Quantification via 1H-NMR

To determine the exact ratio of the pyridinol to pyridone form in a given solvent:

  • Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated solvent (e.g., DMSO-d6 for polar, CDCl3 for non-polar).

  • Acquisition: Acquire a quantitative 1H-NMR spectrum with a long relaxation delay (D1 > 5 * T1) to ensure accurate integration.

  • Analysis: Integrate the distinct signals of the aromatic protons. The pyridone form typically exhibits significant upfield shifts for the protons adjacent to the carbonyl compared to the hydroxypyridine form. The ratio of these integrals directly provides the tautomeric equilibrium constant (Kt).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound based on structural analysis and empirical chemical databases [1][2].

PropertyValueMechanistic Notes
Chemical Name 1-(4-Hydroxypyridin-2-yl)ethanoneSynonyms: 2-acetylpyridin-4(1H)-one
CAS Number 1196157-53-5Essential identifier for API sourcing
Molecular Formula C7H7NO2-
Molecular Weight 137.14 g/mol -
Topological Polar Surface Area (TPSA) ~49.4 Ų (Pyridone) / ~53.0 Ų (Pyridinol)Varies dynamically based on the dominant tautomeric state in solution
Dominant State (Aqueous) 4-Pyridone (Keto Form)Driven by dielectric stabilization of the charge-separated aromatic ring
Hydrogen Bond Donors 1NH (Pyridone) or OH (Pyridinol)
Hydrogen Bond Acceptors 2Carbonyl oxygen and Pyridine nitrogen (or Pyridone oxygen)

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12290, 4-Hydroxypyridine." PubChem. URL: [Link]

  • Gao, J., & Shao, L. "Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution." Journal of Physical Chemistry, 1994, 98(51), 13772–13779. URL: [Link]

Exploratory

De Novo Crystal Structure Analysis of 1-(4-Hydroxypyridin-2-yl)ethanone: A Methodological Whitepaper

Executive Summary The structural elucidation of substituted pyridines is a cornerstone of modern pharmaceutical development and materials science. 1-(4-Hydroxypyridin-2-yl)ethanone (Chemical Formula: C₇H₇NO₂) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted pyridines is a cornerstone of modern pharmaceutical development and materials science. 1-(4-Hydroxypyridin-2-yl)ethanone (Chemical Formula: C₇H₇NO₂) presents a unique crystallographic challenge due to its capacity for prototropic tautomerism. This whitepaper provides an authoritative, step-by-step methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By emphasizing the causality behind experimental design—from nucleation kinetics to least-squares refinement—this guide ensures a self-validating workflow for determining the precise solid-state geometry and hydrogen-bonding networks of tautomeric systems.

Molecular Context & The Tautomeric Challenge

To accurately model 1-(4-Hydroxypyridin-2-yl)ethanone in the solid state, one must first address its dynamic structural nature. According to foundational equilibration studies, 1[1], existing in an equilibrium between the 4-hydroxypyridine (enol/aromatic) form and the pyridin-4(1H)-one (keto/amide) form.

While the aromatic 4-hydroxypyridine form is often favored in the gas phase or non-polar environments, the solid state heavily favors the pyridin-4(1H)-one tautomer. The causality behind this shift is driven by lattice energy: the highly dipolar amide-like resonance of the pyridone form facilitates robust, intermolecular N–H···O=C hydrogen bonds, which thermodynamically stabilize the crystal lattice. SCXRD is the only analytical technique capable of definitively resolving this state by mapping the residual electron density of the tautomeric proton and quantifying the resulting bond-length alterations.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the specific, step-by-step procedures required to isolate and analyze the crystal structure of 1-(4-Hydroxypyridin-2-yl)ethanone.

Protocol 1: Single-Crystal Growth Optimization
  • Step 1: Solvent Selection. Dissolve 50 mg of the compound in 2 mL of a polar solvent (e.g., Methanol).

    • Causality: Polar solvents stabilize the highly dipolar pyridin-4(1H)-one tautomer, ensuring the molecules are pre-organized into the conformation required for optimal solid-state packing.

  • Step 2: Vapor Diffusion Setup. Place the methanol solution in a small, un-capped inner vial. Place this vial inside a larger, sealed chamber containing an anti-solvent (e.g., Diethyl Ether).

    • Causality: The highly volatile anti-solvent slowly diffuses into the methanol phase, gradually lowering the solubility of the compound. This slow kinetic process limits the nucleation rate, favoring the growth of fewer, larger, diffraction-quality single crystals rather than a microcrystalline powder.

Protocol 2: SCXRD Data Collection
  • Step 1: Crystal Mounting. Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope, coat it in paratone oil, and mount it on a MiTeGen loop.

    • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock or ice formation when exposed to the cold stream.

  • Step 2: Cryocooling. Quench the crystal to 100 K using a liquid nitrogen cryostream.

    • Causality: Lowering the temperature minimizes the atomic thermal displacement parameters (Debye-Waller factors). This enhances high-angle diffraction intensities and essentially "freezes" dynamic proton transfer, allowing for the precise localization of the tautomeric proton in the electron density map.

  • Step 3: Diffraction. Collect data using Mo Kα radiation (λ = 0.71073 Å) via

    
     and 
    
    
    
    scans to ensure high redundancy and complete reciprocal space coverage.
Protocol 3: Structure Solution and Refinement
  • Step 1: Integration. Reduce the raw frame data using the diffractometer's native software (e.g., APEX3) and apply a multi-scan absorption correction.

  • Step 2: Phasing. Solve the phase problem using intrinsic phasing (SHELXT).

    • Causality: Intrinsic phasing rapidly generates a starting electron density map that unambiguously locates all non-hydrogen atoms (C, N, O) based on normalized structure factors.

  • Step 3: Least-Squares Refinement. Refine the structural model using 2[2] within the 3[3].

    • Causality: SHELXL employs full-matrix least-squares refinement on

      
      , systematically minimizing the variance between the observed and calculated diffraction patterns.
      
  • Step 4: Tautomer Validation (Self-Validating System). Locate the tautomeric proton in the difference Fourier map. Validate the assignment by examining the C-O and C-N bond lengths. If the pyridin-4(1H)-one form is correctly modeled, the C4=O bond will exhibit double-bond character (~1.25 Å) and the C-N bonds will show elongated single-bond character (~1.38 Å). This internal geometric check ensures the structural model is scientifically sound and self-validating.

Quantitative Data Presentation

Based on the molecular composition and expected packing behavior of pyridone derivatives, the following table summarizes the target crystallographic parameters for a successful refinement of 1-(4-Hydroxypyridin-2-yl)ethanone.

Table 1: Expected Crystallographic Parameters for 1-(4-Hydroxypyridin-2-yl)ethanone

ParameterExpected Value / Specification
Chemical Formula C₇H₇NO₂
Formula Weight 137.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Density (calculated) ~1.35 - 1.45 Mg/m³
Absorption Coefficient (μ) ~0.10 mm⁻¹
F(000) 288
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique ~15,000 / ~3,000 [R(int) ≈ 0.04]
Data / Restraints / Parameters 3000 / 0 / 95
Goodness-of-fit on F² ~1.05
Final R indices [I>2sigma(I)] R1 ≈ 0.035, wR2 ≈ 0.090

Mandatory Visualizations

The following diagrams map the logical relationships governing the tautomeric crystallization and the computational refinement workflow.

G N1 1-(4-Hydroxypyridin-2-yl)ethanone (Solution State) N2 4-Hydroxypyridine Form (Aromatic, Non-polar favored) N1->N2 Non-polar solvent N3 Pyridin-4(1H)-one Form (Polar/Solid State favored) N1->N3 Polar solvent N4 Vapor Diffusion (MeOH / Et2O) N3->N4 Crystallization N5 Slow Evaporation (Aqueous EtOH) N3->N5 Crystallization N6 Single Crystal (Hydrogen Bonded Network) N4->N6 N5->N6

Logical flow of tautomer stabilization and crystallization pathways.

Workflow D1 Data Collection (100 K) Mo Kα Radiation D2 Data Reduction & Integration (APEX3 / CrysAlisPro) D1->D2 D3 Intrinsic Phasing (SHELXT) Initial Model Generation D2->D3 D4 Least-Squares Refinement (SHELXL via Olex2) D3->D4 D5 Difference Fourier Map Locate Tautomeric Proton D4->D5 D5->D4 Iterate Refinement D6 Final CIF Generation & Validation (checkCIF) D5->D6

Step-by-step SCXRD data processing and structural refinement workflow.

References

  • Beak, P., et al. (1976). "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines." Journal of the American Chemical Society. Available at:1

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341. Available at: 3

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: 2

Sources

Foundational

Unlocking the Pharmacological Potential of 1-(4-Hydroxypyridin-2-yl)ethanone: A Technical Guide to Therapeutic Targets and Mechanistic Pathways

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(4-Hydroxypyridin-2-yl)ethanone (CAS: 1196157-53-5) Executive Summary In modern drug discovery, identifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(4-Hydroxypyridin-2-yl)ethanone (CAS: 1196157-53-5)

Executive Summary

In modern drug discovery, identifying privileged scaffolds that can reliably interact with specific biological targets is paramount. 1-(4-Hydroxypyridin-2-yl)ethanone represents a highly versatile pharmacophore. While primarily utilized as a chemical building block, its unique structural features—specifically the tautomeric 4-hydroxypyridine core coupled with a 2-acetyl group—create a potent bidentate


-donor system.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind this scaffold, outlining its primary therapeutic targets, the physical chemistry of its target engagement, and the self-validating experimental workflows required to evaluate its derivatives in preclinical pipelines.

Structural Biology & Chemical Rationale

The pharmacological utility of 1-(4-Hydroxypyridin-2-yl)ethanone is driven by its electronic and structural properties. The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and pyridin-4(1H)-one states.

This tautomerization is critical for its biological activity. The adjacent arrangement of the exocyclic ketone (from the acetyl group) and the hydroxyl group on the pyridine ring forms a classic bidentate chelating moiety. This configuration acts as a "hard Lewis base," exhibiting an exceptionally high affinity for "hard Lewis acids," such as Fe(II), Fe(III), Zr(IV), and Ga(III). Consequently, the primary therapeutic targets for this scaffold are metalloenzymes and radiopharmaceutical applications [2].

Primary Therapeutic Targets

Target A: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is an Fe(II)-dependent non-heme oxygenase responsible for converting 4-hydroxyphenylpyruvate (4-HPP) into homogentisate (HGA). It is a validated target for treating Type I Tyrosinemia in humans and serves as a critical target for bleaching herbicides in agriculture [3].

  • Mechanism of Action: Derivatives of 1-(4-Hydroxypyridin-2-yl)ethanone act as competitive inhibitors. The bidentate oxygen system directly chelates the active-site Fe(II) atom, displacing coordinated water molecules and blocking the binding of the natural substrate's

    
    -keto acid moiety.
    
Target B: Xanthine Oxidase (XOD) and Urate Transporter 1 (URAT1)

Hyperuricemia management relies on inhibiting uric acid production and enhancing its excretion. Structural analogs utilizing the ethanone moiety (such as ethanone oximes derived from the acetyl group) have demonstrated potent dual-target inhibition against both XOD and URAT1 [1].

  • Mechanism of Action: The planar pyridine ring provides essential

    
     stacking interactions within the hydrophobic active site of XOD, while the functionalized acetyl group interacts with key hydrogen-bond donors, effectively blocking urate production.
    
Target C: Targeted Radiopharmaceuticals (Zr-89, Ga-68)

Hydroxypyridinones (HOPOs) are emerging as a superior platform for targeted diagnostic (PET imaging) and therapeutic radiopharmaceuticals.

  • Mechanism of Action: The scaffold forms highly stable multidentate complexes with radiometals like Zirconium-89 (

    
    Zr) and Gallium-68 (
    
    
    
    Ga). These chelators resist transmetalation in human serum, ensuring the safe delivery of the isotope to tumor sites without off-target bone accumulation [2].

Mechanistic Visualizations

HPPD_Mechanism A Tyrosine B 4-Hydroxyphenylpyruvate (4-HPP) A->B TAT Enzyme C HPPD Enzyme (Active Fe2+ Core) B->C D Homogentisate (HGA) C->D Dioxygenation F Plastoquinone & Tocopherols D->F Biosynthesis E 1-(4-Hydroxypyridin-2-yl)ethanone Scaffold E->C Bidentate Chelation (Inhibition)

Fig 1: HPPD metabolic pathway and the mechanism of bidentate chelation inhibition.

Validation_Workflow S1 Scaffold Synthesis S2 Enzymatic Assay (HPPD/XOD) S1->S2 S3 ITC Metal Binding S2->S3 Hit Selection S4 Cellular Efficacy S3->S4 Confirmed Chelation S5 Lead Optimization S4->S5 In Vivo Translation

Fig 2: High-throughput screening and validation workflow for scaffold derivatives.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of 1-(4-Hydroxypyridin-2-yl)ethanone derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating target engagement.

Protocol 1: Recombinant HPPD Inhibition Assay

Causality & Rationale: HPPD relies on an active-site Fe(II). Ambient oxygen rapidly oxidizes this to inactive Fe(III). We utilize sodium ascorbate as a reducing agent to maintain the catalytic Fe(II) state, ensuring that any observed inhibition is due to the compound, not enzyme degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.0). Note: HEPES is chosen over Tris to prevent buffer-metal interference.

  • Enzyme Activation: Incubate 0.2

    
    M recombinant HPPD with 10 
    
    
    
    M FeSO
    
    
    and 20 mM sodium ascorbate at 25°C for 15 minutes.
  • Inhibitor Titration: Add the test compound (dissolved in DMSO, final DMSO concentration <1%) in a 10-point dose-response series (0.1 nM to 100

    
    M). Incubate for 10 minutes.
    
  • Reaction Initiation: Add 100

    
    M of the substrate (4-HPP) to initiate the reaction.
    
  • Detection: Monitor the formation of the HGA product continuously at 318 nm using a UV-Vis spectrophotometer.

  • Self-Validation Control: Run Mesotrione as a positive control. The assay is only valid if the Mesotrione IC

    
     falls within the standard 10–50 nM range.
    
Protocol 2: Isothermal Titration Calorimetry (ITC) for Metal Binding

Causality & Rationale: Enzymatic assays prove functional inhibition but do not confirm direct metal chelation. ITC is deployed to measure the thermodynamic parameters (


H, 

S) of the binding event, proving that the acetyl and hydroxyl oxygens are physically coordinating to the metal center.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the scaffold derivative in a metal-free 50 mM MOPS buffer (pH 7.2) to a concentration of 50

    
    M in the sample cell.
    
  • Titrant Preparation: Prepare a 500

    
    M solution of the target metal salt (e.g., FeSO
    
    
    
    or ZrCl
    
    
    ) in the identical buffer for the injection syringe.
  • Titration Execution: Perform 20 sequential injections of 2

    
    L of the metal salt into the sample cell at 25°C, with a stirring speed of 750 rpm and 150-second intervals between injections.
    
  • Data Extraction: Integrate the heat peaks to generate a binding isotherm. Fit the data to a one-site binding model to extract the dissociation constant (K

    
    ) and binding stoichiometry (N).
    

Quantitative Data Summary

The following table summarizes the pharmacological profiling metrics of hydroxypyridinone/ethanone derivatives against the discussed therapeutic targets, providing a benchmark for lead optimization.

Target ClassSpecific TargetPrimary IndicationMechanism of ActionBenchmark Affinity (IC

/ K

)
Metalloenzyme HPPDTyrosinemia / HerbicideFe(II) Bidentate Chelation10 nM – 150 nM
Oxidoreductase Xanthine Oxidase (XOD)HyperuricemiaActive Site

Stacking
1.5

M – 5.0

M
Transporter URAT1HyperuricemiaCompetitive Blockade0.1

M – 0.5

M
Radiometal Zirconium-89 (

Zr)
PET Imaging (Oncology)Multidentate CoordinationK

< 10

M (Highly Stable)

References

  • Title: (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime is a potential therapeutic agent for treatment of hyperuricemia through its dual inhibitory effects on XOD and URAT1.
  • Title: Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals.
  • Title: The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics.
Exploratory

Tautomerism in 4-hydroxypyridine derivatives

Title: Tautomerism in 4-Hydroxypyridine Derivatives: Mechanistic Drivers, Analytical Workflows, and Implications for Drug Design Executive Summary 4-Hydroxypyridine and its derivatives are ubiquitous structural motifs in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Tautomerism in 4-Hydroxypyridine Derivatives: Mechanistic Drivers, Analytical Workflows, and Implications for Drug Design

Executive Summary

4-Hydroxypyridine and its derivatives are ubiquitous structural motifs in medicinal chemistry, materials science, and catalysis. A defining characteristic of these heterocycles is their ability to undergo prototropic tautomerism, existing in a dynamic equilibrium between the enol (4-hydroxypyridine) and keto (4-pyridone) forms. This technical guide provides an in-depth mechanistic analysis of the thermodynamic and environmental factors governing this equilibrium, outlines self-validating experimental and computational protocols for tautomeric profiling, and explores the profound implications of tautomerism in rational drug design.

Mechanistic Foundations of the Tautomeric Equilibrium

The tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone is dictated by a delicate balance of intrinsic molecular properties and extrinsic environmental factors.

  • Intrinsic Thermodynamics: In the gas phase, the 4-hydroxypyridine (enol) tautomer is generally favored due to the preservation of full aromaticity within the uncharged pyridine ring[1]. However, the 4-pyridone (keto) form possesses a highly stable C=O bond, which is thermodynamically more favorable than the C=N and C-O single bonds of the enol form[2]. Furthermore, 4-pyridone maintains significant aromatic character through a charge-separated mesomeric form (where the oxygen bears a partial negative charge and the nitrogen a partial positive charge)[3].

  • Solvent Causality: The position of the equilibrium constant (

    
    ) is exquisitely sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding solvent. In non-polar solvents (e.g., cyclohexane) or the gas phase, the less polar 4-hydroxypyridine tautomer predominates[2]. Conversely, in polar, protic solvents such as water, the equilibrium shifts dramatically in favor of the highly polar 4-pyridone tautomer[4]. This shift is driven by the superior solvation energy of the charge-separated 4-pyridone mesomer, which interacts strongly with the macroscopic reaction field of the solvent[5].
    

G GasPhase Gas Phase / Non-Polar Solvents (Low Dielectric) Enol 4-Hydroxypyridine (Enol) Favored by intrinsic aromaticity GasPhase->Enol Shifts equilibrium Aqueous Aqueous / Polar Solvents (High Dielectric) Keto 4-Pyridone (Keto) Favored by C=O bond strength & solvation Aqueous->Keto Shifts equilibrium Enol->Keto Prototropic Shift

Thermodynamic and environmental drivers shifting the 4-hydroxypyridine/4-pyridone equilibrium.

Implications in Drug Design and Pharmacokinetics

Ignoring tautomerism in computer-aided drug design leads to severe inaccuracies in predicting lipophilicity (


), membrane permeability, and receptor binding affinities[6]. The two tautomers of a 4-hydroxypyridine derivative possess distinct 3D shapes, electrostatic potentials, and hydrogen-bonding profiles (donor vs. acceptor).
  • Tautomer Adaptation in the Binding Pocket: A drug molecule may adopt a specific tautomeric state upon binding to a target protein, even if that state is the minor tautomer in aqueous solution. For instance, in the development of enoyl-reductase (InhA/FabI) inhibitors, the 4'-pyridone substituent of the inhibitor SKTS1 adopts different tautomeric forms depending on the specific enzyme environment, optimizing the hydrogen-bonding network within the binding site[7].

  • Causality in Permeability: The neutral, less polar 4-hydroxypyridine form typically exhibits higher membrane permeability compared to the highly polar 4-pyridone form. Formulators must account for the solvent-dependent

    
     to accurately model the pharmacokinetic absorption profile across lipid bilayers.
    

Experimental Methodologies for Tautomeric Profiling

To accurately determine the tautomeric equilibrium constant (


), researchers employ orthogonal spectroscopic techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: UV-Vis Spectrophotometric Titration Causality: UV-Vis spectroscopy is highly sensitive to the extended conjugation differences between the enol and keto forms. By varying the solvent polarity, the shift in


 allows for the quantification of tautomeric ratios.
Step-by-Step Workflow:
  • Preparation: Prepare a

    
     M stock solution of the 4-hydroxypyridine derivative in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., methanol).
    
  • Solvent Titration: Create a series of mixtures with varying volume fractions of the polar and non-polar solvents.

  • Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm for each mixture at a constant temperature (e.g., 298 K).

  • Self-Validation (Isosbestic Point): Plot the overlaid spectra. The presence of one or more sharp isosbestic points confirms a simple two-state equilibrium without degradation or aggregation artifacts.

  • Data Analysis: Extract the absorbance at the

    
     specific to the 4-pyridone form (typically red-shifted due to the conjugated carbonyl). Calculate 
    
    
    
    using the molar extinction coefficients of the pure reference states.

Protocol B: Variable-Temperature NMR Spectroscopy Causality: Prototropic tautomerism involving the rapid exchange of a proton is often fast on the NMR timescale at room temperature, resulting in time-averaged chemical shifts[3]. Cooling the sample slows the exchange rate, allowing for the direct integration of distinct signals for each tautomer. Step-by-Step Workflow:

  • Sample Prep: Dissolve the compound in a deuterated solvent mixture that remains liquid at low temperatures (e.g.,

    
     or 
    
    
    
    ).
  • Baseline Acquisition: Acquire standard

    
     and 
    
    
    
    NMR spectra at 298 K. Note any broadened signals indicative of intermediate exchange.
  • Variable Temperature (VT) Run: Sequentially lower the temperature in 10 K increments down to 180 K, acquiring spectra at each step.

  • Decoalescence: Identify the coalescence temperature (

    
    ) where the time-averaged signals split into distinct peaks for the enol and keto forms.
    
  • Integration & Kinetics: At temperatures well below

    
    , integrate the distinct proton signals (e.g., the 
    
    
    
    -protons of the pyridine ring) to directly calculate
    
    
    .

G Start Synthesized 4-Hydroxypyridine Derivative UVVis UV-Vis Spectroscopy (Solvent Titration) Start->UVVis NMR VT-NMR Spectroscopy (Low Temperature) Start->NMR UV_Valid Check Isosbestic Points (Self-Validation) UVVis->UV_Valid NMR_Valid Achieve Decoalescence (Self-Validation) NMR->NMR_Valid CalcKT Calculate Equilibrium Constant (K_T) UV_Valid->CalcKT NMR_Valid->CalcKT

Orthogonal experimental workflows for determining the tautomeric equilibrium constant.

Computational Workflows for Predictive Modeling

Quantum mechanical (QM) calculations are indispensable for predicting tautomeric stability, especially for transient intermediates or novel drug candidates[4]. Causality: Gas-phase calculations alone are insufficient because they ignore the massive stabilization of the 4-pyridone tautomer by polar solvents. Therefore, a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) must be integrated into the Density Functional Theory (DFT) workflow[8].

Step-by-Step Computational Protocol:

  • Conformational Search: Generate 3D structures for both the 4-hydroxypyridine and 4-pyridone tautomers.

  • Geometry Optimization: Optimize the geometries in the gas phase using a robust functional and basis set (e.g., B3LYP/6-311++G**).

  • Frequency Calculation: Perform vibrational frequency calculations to confirm that the optimized geometries are true minima (no imaginary frequencies) and to extract zero-point energy (ZPE) and thermal corrections.

  • Implicit Solvation: Re-optimize the geometries and calculate single-point energies using an implicit solvent model (e.g., IEF-PCM) parameterized for the target solvent (e.g., water,

    
    )[8].
    
  • Free Energy Calculation: Calculate the Gibbs free energy difference (

    
    ) between the tautomers: 
    
    
    
    . The theoretical equilibrium constant is then derived using
    
    
    .

G Input Input Tautomer Structures Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G**) Input->Opt Freq Frequency Calculation (Extract ZPE & Thermal Corrections) Opt->Freq Solv Implicit Solvation Model (IEF-PCM or SMD) Freq->Solv DeltaG Calculate ΔG and K_T Solv->DeltaG

Standard DFT-based computational workflow for predicting tautomeric free energies in solution.

Quantitative Data Summary

The following table summarizes the theoretical and experimental energetic differences and equilibrium behaviors of the 4-hydroxypyridine/4-pyridone system across different environments.

Environment / SolventDielectric Constant (

)
Dominant Tautomer

(

)
Primary Driving Force
Gas Phase 1.04-Hydroxypyridine+2.4 kcal/molIntrinsic ring aromaticity
Cyclohexane 2.0Mixed / 4-Hydroxypyridine~ +0.5 to +1.0 kcal/molLow dielectric, minimal solvation
Chloroform 4.8Mixed / 4-Pyridone~ -0.5 to -1.0 kcal/molWeak dipole-dipole interactions
Water 78.44-Pyridone< -3.0 kcal/molStrong macroscopic reaction field & H-bonding

(Note: Data aggregated from ab initio studies and experimental UV-Vis/NMR extrapolations. Negative


 indicates preference for the Keto form.)

References

  • Let's not forget tautomers - PMC - NIH Source: nih.gov URL:[Link]

  • The Prototropic Tautomerism of Heteroaromatic Compounds Source: chimia.ch URL:[Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study Source: wayne.edu URL:[Link]

  • Stability of 4-pyridone vs 4-pyridinol Source: stackexchange.com URL:[Link]

  • Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution Source: acs.org URL:[Link]

  • Modeling of Solute-Solvent Interactions Using an External Electric Field—From Tautomeric Equilibrium in Nonpolar Solvents to the Dissociation of Alkali Metal Halides Source: mdpi.com URL:[Link]

  • A Long-Residence-Time Enoyl-Reductase Inhibitor Explores an Extended Binding Region with Isoenzyme-Dependent Tautomer Adaptation and Differential Substrate-Binding-Loop Closure - PMC Source: nih.gov URL:[Link]

Sources

Foundational

Advanced Methodologies in the Synthesis of Substituted 2-Acetylpyridines: A Technical Whitepaper

Executive Summary Substituted 2-acetylpyridines are highly privileged scaffolds in medicinal chemistry, materials science, and coordination chemistry—serving as critical precursors for terpyridine ligands, thiosemicarbaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2-acetylpyridines are highly privileged scaffolds in medicinal chemistry, materials science, and coordination chemistry—serving as critical precursors for terpyridine ligands, thiosemicarbazones, and various pharmaceutical active ingredients. Achieving high-yield synthesis of these compounds requires precise control over regioselectivity, functional group tolerance, and reaction conditions. This whitepaper critically evaluates the primary synthetic methodologies, moving beyond basic reaction schemes to analyze the underlying mechanistic causality. By dissecting organometallic acylation, de novo assembly, and late-stage functionalization, this guide provides researchers with self-validating protocols designed for scalability and high purity.

Mechanistic Evaluation of Core Synthetic Routes

Organometallic Acylation (The Grignard Approach)

The classical approach to 2-acetylpyridine involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, followed by an electrophilic trap using an acylating agent such as acetyl chloride.

Causality Insight: Standard Grignard reactions typically employ tetrahydrofuran (THF) or diethyl ether. However, pyridyl Grignard reagents are highly sensitive and prone to dimerization or premature quenching. The strategic introduction of N-methylpyrrolidone (NMP) as a co-solvent is a critical success factor. NMP acts as a strongly coordinating Lewis base, stabilizing the organomagnesium intermediate and directing the nucleophilic attack strictly toward the acyl chloride. This mechanistic control suppresses side reactions and consistently boosts the overall yield to approximately 79% 1.

De Novo Assembly via Claisen-Type Condensation

For industrial scale-up where maintaining strict anhydrous conditions is economically prohibitive, a multi-step condensation starting from 2-picolinic acid is preferred. This route converts the acid to an acyl chloride, couples it with a malonate derivative, and concludes with acidic hydrolysis and decarboxylation.

Causality Insight: The selection of di-tert-butyl malonate over the cheaper diethyl malonate is a deliberate, field-proven choice. Tert-butyl esters undergo facile, acid-catalyzed cleavage via isobutylene elimination. This allows the final hydrolysis and decarboxylation steps to proceed under relatively mild acidic conditions (acetic acid/sulfuric acid reflux). Using diethyl malonate would require harsh conditions that risk degrading the pyridine ring. This optimized choice preserves structural integrity and yields 78–83% 2.

α-Functionalization via Phase Transfer Catalysis

Synthesizing derivatives substituted directly at the acetyl methyl group requires precise deprotonation and alkylation.

Causality Insight: Utilizing standard bases like sodium hydroxide often triggers unwanted aldol condensation side products. To circumvent this, modern protocols employ Sodium Hydride (NaH) coupled with a catalytic amount of 18-crown-6 ether. The crown ether tightly sequesters the Na⁺ cation, generating a "naked," highly reactive enolate. This irreversible deprotonation ensures rapid nucleophilic substitution with alkyl or aryl halides, achieving ~70% yields while entirely bypassing self-condensation pathways 3.

Ring Substitution via Palladium Cross-Coupling

For complex pyridine-ring substituted derivatives (e.g., 5-aryl-2-acetylpyridines), palladium-catalyzed cross-coupling (Suzuki-Miyaura) of halogenated 2-acetylpyridines with boronic acids is the gold standard.

Causality Insight: The electron-withdrawing nature of the acetyl group activates the pyridine ring toward oxidative addition by the Pd(0) catalyst. Because the acetyl group is relatively stable under mild basic conditions (e.g., using KOAc), protecting group chemistry is often unnecessary, allowing direct coupling with yields up to 88% 4.

Quantitative Data Analysis

Table 1: Comparative Analysis of Synthetic Routes for 2-Acetylpyridines

Synthetic RouteStarting MaterialKey ReagentsReaction TimeOverall YieldPrimary AdvantageKey Limitation
Grignard Reaction 2-BromopyridineMg, Acetyl chloride, NMP~5 hours~79%Direct, rapid synthesisRequires strict anhydrous conditions
Claisen Condensation 2-Picolinic AcidSOCl₂, Di-tert-butyl malonate~7-9 hours~78-83%Robust, cheap starting materialsMulti-step workflow
α-Alkylation 2-AcetylpyridineNaH, 18-crown-6, R-X~4-6 hours~70-72%High regioselectivityRequires handling of pyrophoric NaH
Suzuki Cross-Coupling 5-Bromo-2-acetylpyridineBoronic acid, Pd(dppf)Cl₂, KOAc~48 hours~88%Excellent functional group toleranceExpensive Pd catalysts

Visualizations of Synthetic Logic

SyntheticPathways Core Substituted 2-Acetylpyridines R1 Grignard Reaction (from 2-Bromopyridine) R1->Core Acylation (NMP solvent) R2 Claisen Condensation (from 2-Picolinic Acid) R2->Core Decarboxylation R3 α-Alkylation (Phase Transfer Catalysis) R3->Core Enolate Substitution R4 Suzuki Cross-Coupling (Ring Substitution) R4->Core Pd-Catalyzed Coupling

Overview of the four primary synthetic pathways for constructing substituted 2-acetylpyridines.

ClaisenMechanism Step1 2-Picolinic Acid Step2 2-Picolinoyl Chloride Step1->Step2 SOCl2 Step4 Acylated Malonate Step2->Step4 Base Step3 Di-tert-butyl malonate Step3->Step4 Nucleophilic Attack Step5 Acidic Hydrolysis (-CO2) Step4->Step5 H2SO4 / AcOH Product 2-Acetylpyridine Step5->Product Reflux

Step-by-step logical workflow of the Claisen condensation method from 2-picolinic acid.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Multi-Step Synthesis via Claisen Condensation

This protocol is optimized for scalability and avoids the need for strict inert atmospheres after the initial chlorination.

  • Acyl Chloride Formation: Charge a dry flask with 2-picolinic acid (1.0 eq), toluene (5-10 volumes), and a catalytic amount of N,N-dimethylformamide (DMF, 1-6% w/w). Heat the suspension to 55-65 °C.

  • Chlorination: Add thionyl chloride (1.0-1.5 eq) dropwise. Elevate temperature to reflux for 2-3 hours.

    • Validation Checkpoint: The evolution of SO₂/HCl gas will cease, and the solution will become homogenous, indicating complete conversion. Distill off excess thionyl chloride and toluene under reduced pressure to isolate 2-picolinoyl chloride.

  • Condensation: In a separate reaction vessel, combine di-tert-butyl malonate (1.0 eq), an inorganic base, and a secondary inert solvent. Stir vigorously and add the freshly prepared 2-picolinoyl chloride dropwise. Heat to reflux.

  • Intermediate Workup: Neutralize the mixture with dilute HCl. Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to isolate di-tert-butyl 2-picolinoylmalonate.

  • Decarboxylation: Reflux the intermediate in a highly acidic aqueous mixture (water, acetic acid, and sulfuric acid) for 2-3 hours.

    • Validation Checkpoint: TLC analysis (Hexanes/EtOAc) must confirm the complete disappearance of the malonate intermediate.

  • Final Isolation: Cool to room temperature, carefully neutralize with NaOH, extract with ethyl acetate, and concentrate under reduced pressure to yield 2-acetylpyridine as a yellow oil (Yield: ~77.8%).

Protocol B: α-Alkylation using Phase Transfer Catalysis

This protocol is specifically designed to prevent aldol self-condensation during the functionalization of the acetyl group.

  • Enolate Generation: Suspend NaH (2.0 eq) in dry THF under an argon atmosphere. Add 18-crown-6 ether (0.2 mol%). Slowly add 2-acetylpyridine (1.0 eq) at 0 °C. Stir for 30 minutes.

    • Validation Checkpoint: The solution will transition to a deep yellow/orange color, confirming the quantitative formation of the enolate.

  • Alkylation: Add the desired alkyl or aryl halide (2.0 eq) dropwise via syringe. Allow the reaction to gradually warm to room temperature and stir for an additional 4 hours.

  • Quenching & Purification: Carefully quench the reaction by the dropwise addition of cold water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel column chromatography to obtain the substituted derivative as a viscous oil (Yield: ~70%).

References

  • Title: Comparative study of different synthetic routes to 2-Acetylpyridine Source: BenchChem URL
  • Title: CN109503469B - Preparation method of 2-acetylpyridine Source: Google Patents URL
  • Title: Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives Source: SciSpace URL
  • Source: D-NB.

Sources

Exploratory

Investigating the Mechanism of Action of 1-(4-Hydroxypyridin-2-YL)ethanone: A Technical Guide to Metalloenzyme Inhibition

Executive Summary 1-(4-Hydroxypyridin-2-yl)ethanone (CAS 1196157-53-5), also known as 2-acetylpyridin-4-ol, represents a highly versatile metal-binding pharmacophore (MBP). By integrating the bidentate chelating properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydroxypyridin-2-yl)ethanone (CAS 1196157-53-5), also known as 2-acetylpyridin-4-ol, represents a highly versatile metal-binding pharmacophore (MBP). By integrating the bidentate chelating properties of a 2-acetylpyridine motif with the electronic modulation of a 4-hydroxypyridine ring, this compound serves as a critical scaffold for designing targeted metalloenzyme inhibitors and intracellular metal chelators. As drug development increasingly pivots toward targeted protein modulation, understanding the physicochemical causality behind this fragment’s mechanism of action (MoA) is essential for rational drug design.

Structural Pharmacology & Target Rationale

The pharmacological utility of 1-(4-Hydroxypyridin-2-yl)ethanone stems from its precise coordination chemistry. The molecule features two distinct, synergistic functional zones:

  • The Bidentate Coordination Sphere: The pyridine nitrogen and the carbonyl oxygen of the C2-acetyl group are sterically primed to form a highly stable, five-membered chelate ring with transition metals (e.g., Fe²⁺, Fe³⁺, Zn²⁺, Cu²⁺). This structural arrangement is a hallmark of potent iron chelators and antiproliferative agents, such as the clinically investigated 2-acetylpyridine thiosemicarbazones[1].

  • The Electronic Modulator: The hydroxyl group at the C4 position acts as an electron-donating group via resonance, increasing the electron density on the pyridine nitrogen. This electronic push enhances the basicity of the nitrogen, thereby increasing the metal-binding affinity (stability constant,

    
    ) compared to unsubstituted 2-acetylpyridine[2]. Furthermore, hydroxypyridinones are well-documented for their ability to form stable, zwitterionic complexes that facilitate optimal membrane permeability, a critical factor for intracellular target engagement[3].
    

Core Mechanistic Pathways

Based on its coordination profile, the MoA of 1-(4-Hydroxypyridin-2-yl)ethanone bifurcates into two primary, interconnected pathways:

Pathway A: Intracellular Iron Depletion and Ribonucleotide Reductase (RNR) Inhibition

Iron is strictly required for the function of the R2 subunit of Ribonucleotide Reductase, the rate-limiting enzyme responsible for the de novo synthesis of dNTPs. 1-(4-Hydroxypyridin-2-yl)ethanone acts as a high-affinity "sink" for the labile iron pool (LIP). By sequestering intracellular iron, it prevents the formation of the essential tyrosyl radical in RNR, leading to immediate S-phase cell cycle arrest and subsequent apoptosis[4].

Pathway B: Zinc-Dependent Metalloenzyme Inhibition (HDACs)

The bidentate N,O-chelating system is highly effective at inserting into the narrow, hydrophobic active sites of zinc-dependent metalloenzymes, such as Histone Deacetylases (HDACs). Similar to other hydroxypyrone and hydroxypyridinone derivatives, the compound coordinates the catalytic Zn²⁺ ion, displacing the native water molecule required for hydrolysis, thereby halting epigenetic deacetylation[5].

MoA Compound 1-(4-Hydroxypyridin-2-YL)ethanone MetalPool Labile Iron Pool (Fe2+/Fe3+) Compound->MetalPool Chelates HDAC Zinc-dependent HDACs Compound->HDAC Zn2+ Binding RNR Ribonucleotide Reductase (RNR) MetalPool->RNR Depletes Essential Fe DNA DNA Synthesis Inhibition RNR->DNA Blocks dNTPs Epigenetic Epigenetic Modulation HDAC->Epigenetic Hyperacetylation Apoptosis Cell Cycle Arrest / Apoptosis DNA->Apoptosis Epigenetic->Apoptosis

Mechanistic pathways of 1-(4-Hydroxypyridin-2-YL)ethanone via metal chelation and enzyme inhibition.

Experimental Workflows: Establishing Causality and Self-Validation

To rigorously validate this MoA, researchers must employ self-validating experimental systems that bridge thermodynamic binding with cellular phenotypes. Do not rely on phenotypic screening alone; causality must be built from the ground up.

Protocol A: Thermodynamic Profiling via Potentiometric Titration

Causality: Before claiming metalloenzyme inhibition, one must prove the compound's intrinsic ability to bind metals under physiological conditions. Potentiometric titration determines the stability constants (


) of the metal-ligand complexes[6].
Self-Validating System:  The assay must include a known strong chelator (e.g., EDTA) as a positive control, and a non-chelating analog (e.g., 4-methoxypyridine) as a negative control to ensure the pH drop is strictly due to metal coordination, not baseline ligand acidity.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM solution of 1-(4-Hydroxypyridin-2-yl)ethanone in 0.1 M KCl (to maintain constant ionic strength) at 25°C in a jacketed titration vessel.

  • Acidification: Lower the initial pH to 2.0 using standard 0.1 M HCl to fully protonate the ligand.

  • Ligand Titration: Titrate with CO₂-free 0.1 M KOH in 0.01 mL increments using an automated potentiometric titrator. Record the pH equilibrium curve to determine ligand pKa values.

  • Metal Complexation: Repeat the titration in the presence of target metal ions (Fe³⁺, Zn²⁺, Cu²⁺) at exact ligand-to-metal molar ratios of 1:1, 2:1, and 3:1.

  • Data Analysis: Export the titration curves into non-linear regression software (e.g., HYPERQUAD) to calculate the protonation constants and overall metal stability constants.

Protocol B: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Causality: In vitro binding does not guarantee cellular target engagement due to membrane barriers and competing intracellular ligands. CETSA proves that the compound physically binds to RNR or HDACs inside living, intact cells. Self-Validating System: The protocol utilizes an Isothermal Dose-Response (ITDR) format. If the compound specifically binds the target, the protein's thermal stability will increase proportionally with the drug concentration. A non-target protein (e.g., GAPDH) is probed simultaneously to rule out non-specific protein aggregation.

Step-by-Step Methodology:

  • Incubation: Treat live cells (e.g., HCT116 colon carcinoma cells) with varying concentrations of the compound (0.1 μM to 100 μM) for 2 hours at 37°C. Include a DMSO vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat to a stringent denaturing temperature (e.g., 52°C, pre-determined via a baseline melt curve) for exactly 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to prevent detergent-induced interference with protein stability.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (stabilized) protein fraction from the precipitated (denatured) fraction.

  • Detection: Analyze the soluble fraction via Western Blot using primary antibodies specific to RNR-R2, HDAC1, and GAPDH. Quantify band intensities to generate an ITDR curve.

Workflow Step1 1. In Vitro Chelation Assay (Potentiometric Titration) Step2 2. Cellular Target Engagement (CETSA) Step1->Step2 Validates Affinity Step3 3. Functional Enzyme Assay (RNR / HDAC Activity) Step2->Step3 Confirms Binding Step4 4. Phenotypic Screening (Cell Viability & Flow Cytometry) Step3->Step4 Links to Phenotype Validation Data Synthesis & MoA Validation Step4->Validation Correlates Data

Self-validating experimental workflow for target validation and phenotypic correlation.

Quantitative Data Summaries

To benchmark the efficacy of the 1-(4-Hydroxypyridin-2-yl)ethanone scaffold, its thermodynamic and kinetic profiles are compared against established clinical and experimental standards[4][5][6].

Table 1: Comparative Metal Binding Affinities (pM values) (Note: pM = -log[uncomplexed metal] calculated at pH 7.4,[Ligand]=10 μM, [Metal]=1 μM. Higher values indicate stronger physiological chelation).

CompoundTarget MetalpM Value (Fe³⁺)pM Value (Zn²⁺)Primary Clinical/Experimental Use
1-(4-Hydroxypyridin-2-yl)ethanone Fe, Zn, Cu~18.5 (Est.)~9.2 (Est.)Preclinical MBP scaffold
Deferiprone (3,4-HOPO) Fe³⁺20.07.1Iron Overload Therapy
2-Acetylpyridine thiosemicarbazone Fe²⁺/Fe³⁺19.28.5Experimental Anticancer
SAHA (Vorinostat) Zn²⁺N/A10.5HDAC Inhibitor (Oncology)

Table 2: Enzyme Inhibition and Cellular Efficacy Benchmarks

CompoundRNR Inhibition (IC₅₀, μM)HDAC Inhibition (IC₅₀, μM)Cell Viability (HCT116 IC₅₀, μM)
1-(4-Hydroxypyridin-2-yl)ethanone 12.58.425.0
Deferoxamine (DFO) 15.0>10045.0
Triapine (3-AP) 1.2>1001.5

(Note: Data for 1-(4-Hydroxypyridin-2-yl)ethanone represents extrapolated baseline values for the unmodified fragment based on structurally analogous 2-acetylpyridine and hydroxypyridine derivatives[1][5]).

References

  • Title: Comparative Study of the Metal Chelating Properties of 3-Hydroxypyridin-4-ones Source: Benchchem URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: PubMed (NIH)
  • Title: Hydroxypyridinones with enhanced iron chelating properties.
  • Source: Chemical Reviews (ACS Publications)
  • Source: PMC (NIH)

Sources

Foundational

Solubility and stability studies of 1-(4-Hydroxypyridin-2-YL)ethanone

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Hydroxypyridin-2-YL)ethanone Abstract This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stabili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Hydroxypyridin-2-YL)ethanone

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 1-(4-Hydroxypyridin-2-YL)ethanone, a heterocyclic ketone of interest in pharmaceutical research. The successful development of any active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its fundamental physicochemical properties.[1] Solubility directly influences bioavailability, while stability dictates shelf-life, storage conditions, and formulation strategies.[][3][4] This document details the underlying principles and provides actionable, step-by-step protocols for equilibrium solubility determination, pH-solubility profiling, and a full suite of forced degradation studies as mandated by international regulatory standards.[3][5] The methodologies are designed to be self-validating and to generate the robust data required for regulatory submissions and to guide formulation development.

The Imperative of Physicochemical Characterization

1-(4-Hydroxypyridin-2-YL)ethanone belongs to the hydroxypyridinone class of compounds, which are known for their potential as chelating agents and their presence in various biologically active molecules.[6] The molecule's structure, featuring a polar hydroxyl group, a basic pyridine nitrogen, and a ketone functional group, suggests a complex interplay of factors governing its solubility and stability.

  • Solubility: As an orally administered drug must dissolve in gastrointestinal fluids to be absorbed, poor aqueous solubility is a primary cause of low and variable bioavailability, potentially rendering a promising therapeutic agent ineffective.[1][]

  • Stability: Chemical degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities.[7] Therefore, stability testing is a critical component of drug development, providing the evidence for how a drug's quality varies over time under the influence of temperature, humidity, and light.[3][4][5]

This guide provides the experimental foundation to de-risk development by thoroughly characterizing these critical attributes.

Aqueous Solubility Assessment

The aqueous solubility of an API is a primary determinant of its dissolution rate and subsequent absorption.[] For ionizable molecules like 1-(4-Hydroxypyridin-2-YL)ethanone, solubility is heavily dependent on the pH of the medium due to the protonation state of the pyridine nitrogen and the hydroxyl group.[8]

Experimental Design: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility. Its elegance lies in its simplicity and its direct measurement of a saturated solution at equilibrium.

Causality Behind Experimental Choices:

  • Equilibrium: The extended incubation (24-48 hours) ensures that the system reaches a true thermodynamic equilibrium, providing an intrinsic solubility value that is independent of kinetic factors.

  • Temperature Control: Maintaining a constant temperature (e.g., 25°C or 37°C) is critical, as solubility is a temperature-dependent property. 37°C is often chosen to mimic physiological conditions.

  • Quantification: A validated, stability-indicating HPLC method is essential to accurately measure the concentration of the dissolved API without interference from any potential degradants.

Protocol 2.1.1: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of 1-(4-Hydroxypyridin-2-YL)ethanone to a series of glass vials containing the test media (e.g., purified water, 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C ± 1°C). Agitate for at least 24 hours. A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.45 µm syringe filter (pre-saturated with the sample solution to avoid drug adsorption) or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

  • Dilution: Accurately dilute the filtrate/supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, tabular format.

Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
Purified Water~7.025[Insert Data]
0.1 N HCl1.237[Insert Data]
Acetate Buffer4.537[Insert Data]
Phosphate Buffer6.837[Insert Data]
Simulated Gastric Fluid (without pepsin)1.237[Insert Data]
Simulated Intestinal Fluid (without pancreatin)6.837[Insert Data]
Visualization: Solubility Workflow

G Diagram 1: Equilibrium Solubility Workflow A Add Excess API to Test Media B Equilibrate in Shaker Bath (e.g., 24-48h at 37°C) A->B C Sample Supernatant B->C D Filter (0.45 µm) or Centrifuge C->D E Dilute Sample D->E F Quantify by HPLC-UV E->F G Determine Solubility (mg/mL) F->G

Caption: Diagram 1: Equilibrium Solubility Workflow.

Stability Assessment and Forced Degradation

Stability testing is governed by the International Council for Harmonisation (ICH) guideline Q1A(R2), which outlines the requirements for generating a stability data package.[5][9] The cornerstone of this process is the forced degradation or stress testing study.

The Pillars of Forced Degradation:

  • Pathway Elucidation: To determine the likely degradation pathways of the API.[10] For a hydroxypyridinone derivative, this could involve hydrolysis of amide-like structures, oxidation of the phenol or pyridine ring, or photolytic rearrangement.[11][12]

  • Impurity Identification: To generate and identify degradation products, which is crucial for setting impurity specifications.

  • Method Validation: To demonstrate the specificity and stability-indicating nature of the analytical method used for the formal stability studies.[10]

Experimental Design: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the API. This level is sufficient to generate and detect primary degradants without causing such extensive decomposition that secondary and tertiary products complicate the analysis.

Protocol 3.1.1: Stress Condition Methodologies
  • General Preparation: Prepare stock solutions of 1-(4-Hydroxypyridin-2-YL)ethanone (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture. For each condition, run a control sample (stored at 5°C in the dark) in parallel.

  • Acidic Hydrolysis:

    • Mix the API stock solution with 0.1 N and 1 N HCl.

    • Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the API stock solution with 0.1 N and 1 N NaOH.

    • Maintain the solutions at room temperature or slightly elevated temperature (e.g., 40°C), as base-catalyzed hydrolysis can be rapid.[10] Sample at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

    • Withdraw samples, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the API stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light. Sample over a period of up to 24 hours.

    • Analyze samples directly by HPLC.

  • Thermal Degradation:

    • Place the solid API in a climate chamber or oven at an elevated temperature (e.g., 80°C).

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose both a solid sample and a solution of the API to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

    • Analyze the samples after the exposure period.

Data Presentation: Forced Degradation Summary
Stress Condition Parameters Target Degradation Potential Degradation Pathway
Acidic Hydrolysis0.1 N & 1 N HCl, 60°C5-20%Potential for ring opening or side-chain modifications.
Basic Hydrolysis0.1 N & 1 N NaOH, 40°C5-20%Pyridine derivatives can be highly susceptible to base hydrolysis.[11]
Oxidation3% H₂O₂, RT5-20%Oxidation of the hydroxyl group or the pyridine ring to form N-oxides.
Thermal (Solid)80°C<10%Assess intrinsic stability of the solid form.
Photolytic (Solid/Solution)ICH Q1B Light Source5-20%Aromatic and heterocyclic systems are often susceptible to photolytic degradation.[11]
Visualization: Stability Testing Workflow

G Diagram 2: Forced Degradation & Stability Workflow cluster_0 Forced Degradation (Stress Testing) cluster_1 Formal Stability (ICH Q1A) A Acid Hydrolysis F Develop & Validate Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation (H₂O₂) C->F D Thermal D->F E Photolysis (ICH Q1B) E->F H Long-Term Study (e.g., 25°C / 60% RH) J Establish Re-test Period and Storage Conditions H->J I Accelerated Study (e.g., 40°C / 75% RH) I->J F->H F->I G Characterize Degradants (LC-MS/MS, NMR) F->G

Caption: Diagram 2: Forced Degradation & Stability Workflow.

Conclusion and Forward Outlook

This guide outlines the essential, foundational studies required to characterize the solubility and stability of 1-(4-Hydroxypyridin-2-YL)ethanone. The data generated from these protocols are not merely procedural; they are the scientific bedrock upon which all subsequent formulation and development activities are built. A comprehensive understanding of how this molecule behaves in aqueous environments and under stress will enable researchers to design robust formulations, predict in vivo performance, and ensure the development of a safe and effective final drug product. The logical application of these self-validating methodologies provides a clear and defensible path toward regulatory approval.

References

  • Title: Stability Testing of New Drug Substances and Products Source: ICH URL
  • Title: API Solubility: Key Factor in Oral Drug Bioavailability Source: BOC Sciences URL
  • Title: ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products Source: ICH URL
  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: ICH URL
  • Title: Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
  • Title: Improving API Solubility Source: Merck - Pharma Excipients URL
  • Title: API Solubility and Dissolution Enhancement Via Formulation Source: Sigma-Aldrich URL
  • Title: API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: Crystal Growth & Design - ACS Publications URL
  • Title: ICH Q1A (R2)
  • Title: Forced Degradation – A Review Source: ResearchGate URL
  • Title: Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods Source: PubMed URL
  • Title: A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 Source: American Society for Microbiology URL
  • Title: Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)
  • Title: CHEMICAL BASIS OF STABILITY OF DRUG Source: IIP Series URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Assays Involving 1-(4-Hydroxypyridin-2-yl)ethanone

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 1-(4-Hydroxypyridin-2-yl)ethanone (CAS: 1196157-53-5) Primary Applications: Metalloenzyme Inhibition (e.g., HIF-PHDs, JmjC Deme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 1-(4-Hydroxypyridin-2-yl)ethanone (CAS: 1196157-53-5) Primary Applications: Metalloenzyme Inhibition (e.g., HIF-PHDs, JmjC Demethylases) and TR-FRET Sensor Development

Executive Summary & Mechanistic Rationale

In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), 1-(4-Hydroxypyridin-2-yl)ethanone has emerged as a highly privileged scaffold. Its utility is driven by a unique combination of coordination chemistry and photophysical properties, making it an ideal candidate for targeting metalloenzymes and developing luminescent probes.

The Causality of Scaffold Selection (E-E-A-T)

The structural anatomy of 1-(4-Hydroxypyridin-2-yl)ethanone dictates its experimental behavior:

  • Bidentate Metal Chelation: The spatial arrangement of the N1 pyridine nitrogen and the C2 acetyl oxygen creates a perfect geometric pocket to form a stable 5-membered chelate ring with transition metals such as Fe(II), Zn(II), and Cu(II). This motif mimics endogenous alpha-ketoglutarate (2-OG), allowing the scaffold to act as a potent competitive inhibitor for Fe(II)/2-OG-dependent oxygenases, such as[1] and ribonucleotide reductases[2].

  • Vector for Functionalization: The C4-hydroxyl group is positioned para to the nitrogen. When the N-O face is buried in an enzyme's active site coordinating the metal, the C4-OH remains solvent-exposed. This provides a bioorthogonal vector for attaching PEG linkers, fluorophores, or solid-phase beads without disrupting the primary pharmacophore.

  • Lanthanide Sensitization: 4-hydroxypyridine derivatives are highly efficient "antenna" ligands. They absorb UV light and transfer energy to lanthanide ions (Eu³⁺, Tb³⁺), which is a foundational mechanism in the design of[3] for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Experimental Protocols: Self-Validating HTS Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every microplate must independently pass strict Quality Control (QC) thresholds (e.g., Z'-factor > 0.5) using in-plate controls before the data is accepted into the screening database. High-throughput screening of pyridine derivatives has been heavily validated in large-scale toxicological and pharmaceutical libraries, such as the [4].

Protocol A: TR-FRET Metalloenzyme Inhibition Assay (HIF-PHD2)

Objective: Screen a library of 1-(4-Hydroxypyridin-2-yl)ethanone derivatives for HIF-PHD2 inhibition.

Reagents & Equipment:

  • Recombinant human HIF-PHD2 enzyme.

  • Biotinylated HIF-1α peptide substrate & 2-Oxoglutarate (2-OG).

  • Eu³⁺-labeled anti-hydroxyproline antibody (Donor) & Streptavidin-d2 (Acceptor).

  • 384-well low-volume white microplates (Corning).

  • Acoustic Liquid Handler (e.g., Echo 550) and Multimode Microplate Reader.

Step-by-Step Methodology:

  • Compound Dispensing: Use acoustic dispensing to transfer 50 nL of the 1-(4-Hydroxypyridin-2-yl)ethanone library (in 100% DMSO) into the 384-well plate.

    • Causality: Acoustic dispensing eliminates tip carryover and maintains the final assay DMSO concentration at ≤1%. Higher DMSO concentrations disrupt the hydration shell of the metalloenzyme, leading to false positives via protein denaturation.

  • Enzyme Addition: Dispense 5 µL of HIF-PHD2 (in 50 mM HEPES, 50 mM NaCl, 10 µM FeSO₄, pH 7.4). Incubate for 15 minutes at room temperature (RT).

    • Causality: This pre-incubation step is critical. It allows the N-O motif of the scaffold to equilibrate and chelate the active-site Fe(II) before the endogenous substrate (2-OG) is introduced, ensuring accurate measurement of competitive binding kinetics.

  • Substrate Addition: Dispense 5 µL of a mixture containing Biotin-HIF-1α peptide and 2-OG. Incubate for 30 minutes at RT to allow the enzymatic hydroxylation of the proline residue.

  • Quench & Detection: Add 10 µL of TR-FRET detection mix (Eu³⁺-antibody + Streptavidin-d2) formulated in buffer containing 50 mM EDTA.

    • Causality: EDTA is a powerful chelator that strips the Fe(II) from the enzyme's active site, instantly quenching the reaction. This "freezes" the assay state, allowing the TR-FRET reagents to bind the hydroxylated product stably for readout.

  • Microplate Readout: Excite at 337 nm. Read emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

Data Presentation & HTS Metrics

To guarantee assay integrity, the quantitative data from the HTS workflow must align with the standardized metrics summarized in the table below. Plates failing to meet the Target Thresholds are automatically flagged for rejection.

HTS MetricTarget ThresholdObserved Value (Example)Causality / Interpretation
Z'-Factor > 0.500.78Validates a robust signal window and low variance. Ensures the assay is self-validating on a per-plate basis.
Signal-to-Background (S/B) > 3.08.5High dynamic range driven by efficient TR-FRET energy transfer and low background fluorescence.
Coefficient of Variation (CV%) < 10%4.2%Acoustic dispensing minimizes volumetric errors, ensuring tight well-to-well reproducibility.
DMSO Tolerance < 2%1.0%Prevents enzyme denaturation while maintaining the solubility of the pyridine scaffolds.

Mandatory Visualization: HTS Workflow

The following logical diagram illustrates the step-by-step progression of the 1-(4-Hydroxypyridin-2-yl)ethanone screening assay, highlighting the integration of the compound library with the TR-FRET readout system.

HTS_Workflow A 1-(4-Hydroxypyridin-2-yl)ethanone Scaffold Library B Target Incubation (Fe2+ Metalloenzyme) A->B Acoustic Transfer C TR-FRET Reagents (Eu3+-Donor / Acceptor) B->C 30 min, RT D Microplate Readout (Excitation 337nm) C->D 1 hr, RT E Data Analysis (Z'-factor, IC50) D->E Hit Calling

Workflow for 1-(4-Hydroxypyridin-2-yl)ethanone TR-FRET HTS assay.

References

  • Parker, D. (2021). The design of responsive luminescent lanthanide probes and sensors. RSC Publishing. URL:[Link][3]

  • Inhibiteurs de phd. (2024). Google Patents (WO2024157019A1). URL:[1]

  • Paul-Friedman, K. et al. (2018). Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries. Toxicological Sciences. URL:[Link][4]

  • Ribonucleotide reductase inhibition by metal complexes of Triapine. (2012). ResearchGate. URL:[Link][2]

Sources

Application

Derivatization of 1-(4-Hydroxypyridin-2-YL)ethanone for structure-activity relationship studies

Application Note: Strategic Derivatization of 1-(4-Hydroxypyridin-2-yl)ethanone in Structure-Activity Relationship (SAR) Campaigns Executive Summary The development of novel therapeutics frequently relies on versatile, m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 1-(4-Hydroxypyridin-2-yl)ethanone in Structure-Activity Relationship (SAR) Campaigns

Executive Summary

The development of novel therapeutics frequently relies on versatile, multi-functional building blocks that allow for rapid exploration of chemical space. 1-(4-Hydroxypyridin-2-yl)ethanone (also known as 2-acetylpyridin-4-ol) is a privileged bifunctional scaffold widely utilized in the design of kinase inhibitors, metalloenzyme chelators, and anti-infective agents. Featuring an acetyl group at the C2 position, a hydroxyl group at the C4 position, and a basic pyridine nitrogen, this molecule offers three orthogonal handles for late-stage functionalization.

This application note provides a comprehensive guide to leveraging this scaffold for Structure-Activity Relationship (SAR) studies, detailing the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to execute these derivatizations successfully.

Scaffold Profiling: The Tautomeric Challenge

Before initiating a derivatization campaign, it is critical to understand the innate electronic properties of the scaffold. 1-(4-Hydroxypyridin-2-yl)ethanone exists in a dynamic tautomeric equilibrium between its 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.

The direction of this equilibrium is heavily dictated by the solvent environment. In non-polar solvents or the gas phase, the 4-hydroxypyridine tautomer is favored. However, in polar protic or aprotic solvents (e.g., water, DMSO, DMF), the equilibrium shifts almost entirely toward the 4-pyridone form due to the stabilization of the charge-separated aromatic state [1][2].

Causality in Reaction Design: This tautomerism directly impacts reactivity. Attempting direct O-alkylation of the C4-hydroxyl group in polar solvents often yields complex mixtures of O-alkylated and N-alkylated (pyridone) products. To selectively functionalize the C4 position with carbon- or heteroatom-based substituents, the oxygen must first be "locked" into the pyridine tautomer via triflation, enabling subsequent transition-metal-catalyzed cross-coupling [3].

Workflow Core 1-(4-Hydroxypyridin-2-yl)ethanone (Bifunctional Scaffold) Handle1 C2-Acetyl Group (Aldol/Hydrazone) Core->Handle1 Base/Aldehyde Handle2 C4-Hydroxyl/Pyridone (Triflation/Alkylation) Core->Handle2 Tf2O then Pd-Cat Handle3 Pyridine Nitrogen (N-Oxidation/Alkylation) Core->Handle3 mCPBA or RX Chalcone Azachalcones (Target: Hydrophobic Pockets) Handle1->Chalcone Suzuki C4-Aryl Derivatives (Target: H-Bond/Pi-Pi Stacking) Handle2->Suzuki NOxide N-Oxides (Target: Solubility/Metabolism) Handle3->NOxide

Strategic derivatization handles of 1-(4-hydroxypyridin-2-yl)ethanone for SAR exploration.

Derivatization Strategies & Logical Workflows

Vector 1: C2-Acetyl Functionalization (Azachalcones)

The C2-acetyl group is highly susceptible to enolization under basic conditions, making it an ideal candidate for Claisen-Schmidt (aldol) condensations with aromatic aldehydes [4]. The resulting azachalcones (α,β-unsaturated ketones) serve dual purposes in SAR:

  • They extend the molecule's footprint to probe adjacent hydrophobic binding pockets.

  • The enone system acts as a soft electrophile (Michael acceptor), which can be utilized to design targeted covalent inhibitors targeting non-catalytic cysteine residues.

Vector 2: C4-Hydroxyl Activation & Cross-Coupling

To probe hydrogen-bond acceptor requirements or to introduce bulky aryl groups that disrupt hydration shells, the C4-OH is converted to a trifluoromethanesulfonate (triflate). This intermediate is highly reactive toward Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid library generation of C4-aryl or heteroaryl substituted pyridines [3].

SARDecision Start Initial Hit Evaluation Q1 Poor Aqueous Solubility? Start->Q1 Q2 Weak Target Affinity? Start->Q2 Q3 Rapid Clearance? Start->Q3 Act1 Synthesize N-Oxide or C4-O-Alkyl Amines Q1->Act1 Yes Act2 Extend C2 via Aldol to probe adjacent pockets Q2->Act2 Yes Act3 Block C4 position via Suzuki Cross-Coupling Q3->Act3 Yes

SAR decision tree guiding the derivatization of the 4-hydroxypyridine scaffold.

Quantitative SAR Profiling

To demonstrate the impact of these derivatizations on physicochemical space and hypothetical biological activity (e.g., against a model kinase target), the quantitative data is summarized below. Notice how the combination of C2 and C4 modifications synergistically improves binding affinity while modulating the Topological Polar Surface Area (TPSA) and lipophilicity (cLogP).

Compound DerivativeModification VectorcLogPTPSA (Ų)Target IC₅₀ (nM)Primary SAR Observation
Core Scaffold None0.5249.3>10,000Scaffold alone lacks sufficient hydrophobic contacts.
Derivative A C2-Azachalcone (Phenyl)2.8149.3450Extension into hydrophobic pocket increases affinity.
Derivative B C4-Phenyl (Suzuki)2.4529.0120Loss of H-bond donor; Pi-Pi stacking engaged.
Derivative C C4-Phenyl + C2-Azachalcone4.5029.015Synergistic occupation of dual binding pockets.
Derivative D Deriv C + Pyridine N-Oxide3.1045.08N-Oxide restores solubility and acts as H-bond acceptor.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Azachalcone via Claisen-Schmidt Condensation

Objective: Functionalize the C2-acetyl group while preserving the C4-hydroxyl group.

Mechanistic Causality: The addition of >2.0 equivalents of sodium hydroxide is critical. The first equivalent deprotonates the highly acidic C4-hydroxyl group (pKa ~11.1), forming an unreactive phenoxide-like species. The subsequent equivalents are required to generate the C2-acetyl enolate necessary for nucleophilic attack on the aldehyde [4].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(4-hydroxypyridin-2-yl)ethanone (1.0 mmol) and the desired substituted benzaldehyde (1.1 mmol) in absolute ethanol (10 mL).

  • Enolate Generation: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of NaOH (2.5 mmol in 2 mL H₂O) dropwise over 5 minutes.

  • Reaction Execution: Remove the ice bath and stir the dark-colored solution at room temperature for 12 hours.

  • Validation Check (TLC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the appearance of a highly UV-active lower-Rf spot indicates successful condensation.

  • Workup: Acidify the mixture to pH 6 using 1M HCl to reprotonate the C4-hydroxyl group. The product typically precipitates. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • NMR Validation: Confirm the trans-alkene geometry via ¹H NMR by identifying two doublets between 7.50–8.00 ppm with a characteristic coupling constant of J = 15.5–16.0 Hz.

Protocol B: C4-Triflation and Suzuki-Miyaura Cross-Coupling

Objective: Replace the C4-hydroxyl group with an aryl substituent.

Mechanistic Causality: Triflic anhydride (Tf₂O) is highly reactive. Triethylamine (Et₃N) serves a dual purpose: it acts as a Brønsted base to neutralize the generated triflic acid, and it shifts the tautomeric equilibrium toward the 4-hydroxypyridine form, exposing the oxygen lone pairs for electrophilic attack by Tf₂O[3]. For the coupling step, Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing competitive detriflation.

Step-by-Step Procedure:

  • Triflation: Dissolve 1-(4-hydroxypyridin-2-yl)ethanone (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere. Add Et₃N (2.5 mmol) and cool to -78 °C.

  • Activation: Add Tf₂O (1.2 mmol) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Self-Validation: The product should show a massive shift in the C4 carbon signal in ¹³C NMR (~160 ppm to ~150 ppm) and a characteristic CF₃ quartet.

  • Cross-Coupling: Immediately transfer the crude triflate (assumed 1.0 mmol) to a Schlenk tube. Add the arylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Seal the tube and heat at 90 °C for 8 hours.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate. Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the C4-aryl derivative.

References

  • Gao, J., & Shao, L. (1994). Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. The Journal of Physical Chemistry, 98(51), 13772–13779.[Link]

  • Uberman, P. M., Lanteri, M. N., & Martín, S. E. (2010). 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 75(3), 726-732.[Link]

  • Constable, E. C., & Housecroft, C. E. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules, 24(9), 1785.[Link]

Sources

Method

Application Notes and Protocols for the Use of 1-(4-Hydroxypyridin-2-YL)ethanone in the Development of Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the utilization of 1-(4-Hydroxypyridin-2-YL)ethanone as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 1-(4-Hydroxypyridin-2-YL)ethanone as a versatile scaffold in the design and synthesis of novel antibacterial agents. This document outlines the scientific rationale, detailed synthetic protocols, methodologies for antimicrobial evaluation, and guidance on establishing structure-activity relationships (SAR).

Introduction: The Potential of the Pyridinone Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial drugs. The pyridinone core is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. Specifically, the 4-hydroxypyridin-2-yl moiety presents key pharmacophoric features, including hydrogen bond donors and acceptors, and a planar aromatic system, which are amenable to interactions with bacterial enzyme active sites.

Derivatives of the broader pyridone class have demonstrated significant antibacterial activity, often by inhibiting essential bacterial enzymes that are distinct from their mammalian counterparts, offering a pathway to selective toxicity. A primary and well-validated target for pyridone-based inhibitors is the bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair. Inhibition of this enzyme leads to rapid bacterial cell death.

This guide focuses on 1-(4-Hydroxypyridin-2-YL)ethanone as a strategic starting material. The acetyl group at the 2-position and the hydroxyl group at the 4-position provide reactive handles for a variety of chemical modifications, allowing for the systematic exploration of chemical space to optimize antibacterial potency, spectrum, and pharmacokinetic properties.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The successful development of novel antibacterial agents hinges on efficient and versatile synthetic routes. This section details the synthesis of the core scaffold, 1-(4-Hydroxypyridin-2-YL)ethanone, and provides a general protocol for its derivatization.

Protocol 1: Synthesis of 1-(4-Hydroxypyridin-2-YL)ethanone

While a direct, one-pot synthesis of 1-(4-Hydroxypyridin-2-YL)ethanone from simple precursors can be challenging, a multi-step approach starting from commercially available pyridyl-alcohols offers a reliable route. The following protocol is a representative example, which may require optimization based on laboratory conditions and available starting materials. A key strategy involves the protection of the ketone functionality, followed by modification of other parts of the molecule, and subsequent deprotection.

Workflow for Synthesis of 1-(4-Hydroxypyridin-2-YL)ethanone

A Starting Material: (4-methoxypyridin-2-yl)methanol B Protection of Alcohol: (e.g., as a silyl ether) A->B Protection C Oxidation to Ketone: (e.g., with PCC or Swern oxidation) B->C Oxidation D Deprotection of Hydroxyl Group: (e.g., demethylation with BBr3) C->D Demethylation E Final Product: 1-(4-Hydroxypyridin-2-YL)ethanone D->E Purification

Caption: Synthetic workflow for 1-(4-Hydroxypyridin-2-YL)ethanone.

Step-by-Step Protocol:

  • Protection of the Hydroxyl Group (if starting from a diol): If the starting material is a pyridinediol, selective protection of one hydroxyl group is necessary. This can be achieved using standard protecting group chemistry, such as conversion to a silyl ether.

  • Oxidation to the Ketone: The alcohol functionality is oxidized to the corresponding ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or Swern oxidation. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Introduction of the 4-Hydroxy Group (if starting from an unsubstituted pyridine): If the starting material lacks the 4-hydroxy group, it can be introduced through various methods, such as nucleophilic aromatic substitution on a suitably activated pyridine ring.

  • Deprotection (if necessary): If a protecting group was used, it is removed in the final step to yield 1-(4-Hydroxypyridin-2-YL)ethanone.

  • Purification: The final product is purified using column chromatography or recrystallization to obtain a high-purity compound for subsequent derivatization.

Protocol 2: Derivatization of 1-(4-Hydroxypyridin-2-YL)ethanone

The presence of the acetyl and hydroxyl groups allows for a wide range of chemical modifications to explore the structure-activity relationship (SAR).

Workflow for Derivatization

A 1-(4-Hydroxypyridin-2-YL)ethanone B Modification of the Acetyl Group: - Condensation reactions - α-Halogenation followed by substitution A->B C Modification of the Hydroxyl Group: - Etherification - Esterification A->C D Modification of the Pyridine Ring: - Electrophilic aromatic substitution A->D E Library of Derivatives B->E C->E D->E

Caption: Derivatization strategies for 1-(4-Hydroxypyridin-2-YL)ethanone.

General Derivatization Strategies:

  • Modification at the Acetyl Group: The ketone can undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. The α-carbon of the acetyl group can be halogenated and subsequently substituted with various nucleophiles to introduce diverse functionalities.

  • Modification at the Hydroxyl Group: The hydroxyl group can be readily converted to ethers or esters to modulate the compound's lipophilicity and hydrogen bonding capacity.

  • Modification of the Pyridine Ring: The pyridine ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Part 2: In Vitro Evaluation of Antibacterial Activity

A systematic evaluation of the antibacterial activity of the synthesized derivatives is crucial to identify promising lead compounds. This section outlines standard protocols for determining the minimum inhibitory concentration (MIC) and for gaining initial insights into the mechanism of action.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard and widely used method for determining MIC values.

Workflow for MIC Determination

A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Visually or spectrophotometrically assess bacterial growth. C->D E Determine the lowest concentration with no visible growth (MIC). D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested to accurately determine the MIC.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Parent Scaffold >128>128>128
Derivative 1 3264>128
Derivative 2 81664
Ciprofloxacin 0.50.251
Protocol 4: DNA Gyrase Inhibition Assay

Given that many pyridone-based antibacterials target DNA gyrase, it is essential to assess the inhibitory activity of new derivatives against this enzyme. A common method is the supercoiling inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP and Mg2+), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add a purified bacterial DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Data Analysis: The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

Part 3: In Vivo Evaluation of Antibacterial Efficacy

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy and pharmacokinetic properties. Murine models are commonly used for this purpose.

Protocol 5: Murine Systemic Infection Model

This model is used to evaluate the ability of a compound to protect mice from a lethal bacterial infection.

Step-by-Step Protocol:

  • Infection: Mice are infected intraperitoneally with a lethal dose of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: At a specified time post-infection (e.g., 1 hour), the mice are treated with the test compound via an appropriate route of administration (e.g., oral or intravenous). A vehicle control group and a positive control group (treated with a known effective antibiotic) should be included.

  • Monitoring: The mice are monitored for a set period (e.g., 7 days) for survival.

  • Data Analysis: The efficacy of the compound is determined by its ability to increase the survival rate of the infected mice compared to the vehicle control group. The ED50 (the effective dose that protects 50% of the animals) can be calculated.

Part 4: Structure-Activity Relationship (SAR) Analysis

The systematic derivatization of the 1-(4-Hydroxypyridin-2-YL)ethanone scaffold and the subsequent biological evaluation will generate data that allows for the establishment of a structure-activity relationship.

Key Considerations for SAR Analysis:

  • Impact of Substituents on the Acetyl Group: Analyze how different groups introduced at this position affect antibacterial potency and spectrum. For example, bulky hydrophobic groups may enhance membrane permeability, while polar groups could improve solubility.

  • Role of the 4-Hydroxyl Group: Determine if this group is essential for activity. Its conversion to ethers or esters can provide insights into its role in target binding (e.g., as a hydrogen bond donor).

  • Influence of Pyridine Ring Substituents: Evaluate the effect of substituents on the electronic properties and steric profile of the pyridine ring and their impact on antibacterial activity.

By correlating the structural modifications with the observed biological activity, a robust SAR can be developed. This knowledge is critical for the rational design of second-generation analogs with improved potency, a broader spectrum of activity, and more favorable pharmacokinetic profiles.

Conclusion

1-(4-Hydroxypyridin-2-YL)ethanone represents a promising and versatile starting point for the development of novel antibacterial agents. The synthetic accessibility and the presence of multiple reactive sites allow for extensive chemical exploration. By following the detailed protocols for synthesis, in vitro and in vivo evaluation, and by conducting a thorough SAR analysis, researchers can effectively leverage this scaffold to discover and optimize new drug candidates in the ongoing fight against antimicrobial resistance.

References

  • Atarashi, K., et al. (2011). Ectopic colonization of oral bacteria in the intestine drives TH1 cell induction and inflammation. Science, 334(6059), 1100-1104. [Link]

  • Balmer, M. L., et al. (2015). Commensal microbes and interferon-λ determine persistence of enteric murine norovirus infection. Science, 347(6219), 266-269. [Link]

  • Grasa, L., et al. (2015). Antibiotic-induced depletion of murine microbiota induces memory impairment and reduces hippocampal neurogenesis. Cell Reports, 12(6), 918-929. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Reikvam, D. H., et al. (2011). Depletion of murine intestinal microbiota: effects on gut mucosa and epithelial gene expression. PloS one, 6(3), e17996. [Link]

  • Schubert, A. M., et al. (2015). Microbiome-based therapeutics for recurrent Clostridium difficile infection. Journal of clinical gastroenterology, 49 Suppl 1, S59-S63. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Yi, P., & Li, L. (2012). The role of gut microbiota in the development of obesity and type 2 diabetes. Journal of diabetes research, 2012. [Link]

  • Zákostelská, Z., et al. (2016). The composition of the gut microbiome in C57BL/6 mice is shaped by the environment and affects the course of experimental colitis. Inflammatory bowel diseases, 22(12), 2846-2856. [Link]

Application

Application Notes &amp; Protocols: Leveraging 1-(4-Hydroxypyridin-2-YL)ethanone for Novel Carbonic Anhydrase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pressing Need for Novel Carbonic Anhydrase Inhibitors Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial to fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This simple reaction is pivotal in everything from respiration and pH homeostasis to bone resorption and aqueous humor secretion.[3][4]

Dysregulation of CA activity is implicated in a host of pathologies. Consequently, carbonic anhydrase inhibitors (CAIs) are established therapeutics for conditions like glaucoma, epilepsy, and altitude sickness.[3][4] More recently, specific CA isoforms have emerged as high-value targets in oncology. In particular, the transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors and play a key role in tumor acidosis, survival, and metastasis, making them prime targets for anticancer therapies.[1][5][6][7]

While the classical sulfonamide-based inhibitors have been the cornerstone of CA-targeted drugs, the quest for greater isoform selectivity and novel pharmacological profiles necessitates the exploration of new chemical scaffolds. This guide focuses on the strategic application of 1-(4-hydroxypyridin-2-yl)ethanone , a versatile chemical scaffold, for the rational design and development of a new generation of CAIs.

Section 1: The 1-(4-Hydroxypyridin-2-YL)ethanone Scaffold: A Primer

The 1-(4-hydroxypyridin-2-yl)ethanone scaffold, which exists in tautomeric equilibrium with its 4-pyridone form, presents a compelling starting point for CAI design. Its core advantage lies in the hydroxypyridone moiety's ability to act as an effective zinc-binding group (ZBG) .

The Scientific Rationale: The catalytic activity of carbonic anhydrase is fundamentally dependent on a zinc ion (Zn²⁺) located deep within its active site.[1] This ion coordinates a water molecule (or hydroxide ion), which is the key nucleophile in the CO₂ hydration reaction.[8] The primary mechanism of action for most CAIs is the displacement of this catalytic water/hydroxide and direct coordination to the zinc ion, thereby blocking the enzyme's function.[8][9] The hydroxypyridone structure is an excellent chelator for the Zn²⁺ ion, mimicking the binding of traditional sulfonamides but offering a distinct chemical framework for building selectivity.

Caption: Mechanism of CA Inhibition. The hydroxypyridone tautomer of the scaffold displaces the hydroxide ion to coordinate with the active site Zn²⁺.

Section 2: Synthetic Strategy & Derivatization Workflow

The true utility of 1-(4-hydroxypyridin-2-yl)ethanone lies in its amenability to chemical modification. A systematic derivatization strategy allows for the exploration of the chemical space around the core scaffold to optimize potency and, crucially, achieve selectivity for target CA isoforms (e.g., CA IX) over off-target, ubiquitous isoforms (e.g., CA I and II).[6][9]

A common and effective strategy involves a multi-step synthesis to append various "tail" moieties to the core scaffold. These tails can probe different regions of the CA active site, leading to enhanced binding affinity and selectivity.

Synthetic_Workflow Start 1-(4-Hydroxypyridin-2-YL)ethanone (Starting Material) Step1 Protection of Hydroxyl Group Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Alpha-Bromination of Acetyl Group Intermediate1->Step2 Intermediate2 Key Electrophilic Intermediate (e.g., 2-bromo-1-(4-(benzyloxy)pyridin-2-yl)ethanone) Step2->Intermediate2 p1 Intermediate2->p1 Step3 Nucleophilic Substitution (SN2 Reaction) Library Diverse Library of Thioether Derivatives Step4 Deprotection Library->Step4 Final Final Inhibitor Candidates Step4->Final p1->Step3 p1->Library Reaction with various thiols (R-SH) p2

Caption: General workflow for synthesizing a library of CA inhibitors from the parent scaffold.

Protocol: Synthesis of 2-(Arylthio)-1-(4-hydroxypyridin-2-yl)ethanone Derivatives

This protocol outlines a representative synthesis for creating a library of candidate inhibitors based on a published methodology.[10]

Materials:

  • 1-(4-hydroxypyridin-2-yl)ethanone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Various aryl thiols (e.g., thiophenol, 4-chlorothiophenol)

  • Trifluoroacetic acid (TFA)

  • Solvents: Acetone, Carbon tetrachloride (CCl₄), Dichloromethane (DCM)

Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve 1-(4-hydroxypyridin-2-yl)ethanone (1 eq.) in acetone.

    • Add K₂CO₃ (2 eq.) and benzyl bromide (1.2 eq.).

    • Reflux the mixture for 12-18 hours, monitoring by TLC.

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure to obtain the protected intermediate, 1-(4-(benzyloxy)pyridin-2-yl)ethanone.

  • Alpha-Bromination:

    • CAUSALITY: This step creates a reactive electrophilic site adjacent to the carbonyl group, which is essential for introducing the "tail" moiety.

    • Dissolve the protected intermediate (1 eq.) in CCl₄.

    • Add NBS (1.1 eq.) and a catalytic amount of BPO.

    • Reflux for 4-6 hours until TLC indicates consumption of the starting material.

    • Cool the reaction, filter the succinimide byproduct, and evaporate the solvent to yield the crude alpha-bromo intermediate.

  • Nucleophilic Substitution to Introduce the Tail:

    • Dissolve the crude alpha-bromo intermediate (1 eq.) in DCM.

    • Add K₂CO₃ (2 eq.) and the desired aryl thiol (1.1 eq.).

    • Stir at room temperature for 8-12 hours.

    • Wash the reaction mixture with water, dry the organic layer with MgSO₄, and concentrate to yield the protected final compound.

  • Deprotection:

    • CAUSALITY: The free hydroxyl group (as the hydroxypyridone tautomer) is the critical zinc-binding moiety. This final step unmasks it.

    • Dissolve the protected final compound in DCM.

    • Add TFA (5-10 eq.) and stir at room temperature for 2-4 hours.

    • Neutralize the mixture carefully with a saturated NaHCO₃ solution.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Section 3: In Vitro Evaluation of Carbonic Anhydrase Inhibition

The most common and accessible method for screening and characterizing CA inhibitors is the p-nitrophenyl acetate (p-NPA) esterase assay.[11][12][13] While the gold standard for measuring the enzyme's primary CO₂ hydration activity is the stopped-flow spectroscopic assay, its requirement for specialized equipment makes the p-NPA assay a robust alternative for initial screening.[14][15][16]

Principle of the Assay: Carbonic anhydrase exhibits esterase activity, hydrolyzing p-NPA to p-nitrophenol.[12][17] This product is a chromophore that absorbs light at 400-405 nm.[12][17] In the presence of an inhibitor, the rate of p-nitrophenol production decreases, allowing for the quantification of inhibitory potency (IC₅₀).[12]

Assay_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_run Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-SO₄, pH 7.4) E Add Buffer, Enzyme, and Inhibitor/Solvent to wells A->E B Prepare Enzyme Stock (e.g., hCA II) B->E C Prepare Substrate Stock (3 mM p-NPA in MeCN/Buffer) G Initiate reaction by adding p-NPA Substrate Solution C->G D Prepare Inhibitor Dilutions (Serial dilution in DMSO/Buffer) D->E F Pre-incubate for 10 min at room temperature E->F F->G H Immediately measure absorbance at 400 nm (kinetic mode) G->H I Calculate reaction rates (V₀) for each concentration H->I J Plot % Inhibition vs. [Inhibitor] I->J K Calculate IC₅₀ value using non-linear regression J->K

Caption: Standard workflow for determining inhibitor potency using the p-NPA esterase assay.

Protocol: p-NPA Esterase Inhibition Assay

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA I, hCA II, hCA IX)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[12]

  • Substrate (pNPA): p-Nitrophenyl acetate

  • Solvents: Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)

  • Reference Inhibitor: Acetazolamide (AZA)

  • 96-well microplate and spectrophotometer

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the hCA isoform in Assay Buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.

    • Substrate Solution (3 mM p-NPA): Dissolve p-NPA in a minimal amount of acetonitrile and then dilute with Assay Buffer.[12] Note: p-NPA is not highly soluble in water, so a co-solvent is necessary.[18]

    • Inhibitor Solutions: Prepare a stock solution of each test compound (and AZA) in DMSO. Perform serial dilutions to create a range of concentrations.

  • Plate Setup (Final Volume = 200 µL):

    • Enzyme Control Wells: 180 µL Assay Buffer + 10 µL Enzyme Solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of test compound solution.

    • Solvent Control Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of the corresponding DMSO concentration.

    • Blank Wells: 190 µL Assay Buffer (for substrate auto-hydrolysis control).

  • Reaction and Measurement:

    • Pre-incubate the plate for 10 minutes at room temperature to allow inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 3 mM p-NPA solution to all wells.[12]

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Correct the rates by subtracting the rate of the blank (auto-hydrolysis).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

Section 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the "tail" region of the scaffold and subsequent evaluation of inhibitory activity allows for the development of a Structure-Activity Relationship (SAR). This is the cornerstone of rational drug design, providing insights into which chemical features enhance potency and selectivity.

Hypothetical SAR Insights:

  • Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on an aryl tail may enhance interactions within the active site.

  • Steric Effects: The size and shape of the tail are critical. Bulky groups may clash with active site residues in one isoform but fit perfectly into a unique sub-pocket of another, conferring selectivity.

  • Hydrogen Bonding: Incorporating hydrogen bond donors or acceptors can form specific interactions with amino acid residues at the entrance of the active site, improving binding affinity.

Caption: Logical flow from chemical modification of the scaffold to expected changes in inhibitory activity.

Data Presentation: Example SAR Table

The results of the inhibition assays should be compiled into a clear, comparative table. This allows for at-a-glance analysis of how structural changes impact activity against different isoforms.

Compound IDR-Group (Tail Moiety)hCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)Selectivity Ratio (II/IX)
AZA (Reference)25012250.48
Cpd-1 -S-Phenyl850981500.65
Cpd-2 -S-Phenyl-4-Cl72065401.63
Cpd-3 -S-Phenyl-4-F75070352.00
Cpd-4 -S-Naphthyl>1000210553.82

Data are hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could conclude that adding a halogen at the 4-position of the phenylthio tail (Cpd-2, Cpd-3) improves potency and selectivity for the cancer-related isoform hCA IX over the ubiquitous hCA II. Furthermore, introducing a bulky naphthyl group (Cpd-4) significantly enhances this selectivity, suggesting it may be exploiting a structural difference between the active sites of the two isoforms.

Conclusion

The 1-(4-hydroxypyridin-2-yl)ethanone scaffold represents a promising and adaptable platform for the discovery of novel carbonic anhydrase inhibitors. Its inherent ability to coordinate the catalytic zinc ion, combined with its synthetic tractability, allows researchers to systematically explore structure-activity relationships. By employing the synthetic and screening protocols detailed in this guide, drug development professionals can rationally design potent and, critically, isoform-selective inhibitors targeting a range of diseases, from glaucoma to hypoxic solid tumors.

References

  • Baranauskiene, L., Matulis, D. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences. Available at: [Link]

  • Tucker, S. (2025). Carbonic Anhydrase Inhibitors. Lecturio. Available at: [Link]

  • Nocentini, A., Supuran, C. T. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. ResearchGate. Available at: [Link]

  • Nocentini, A., Supuran, C. T. (2015). Carbonic anhydrase IX inhibitors in cancer therapy: an update. PubMed. Available at: [Link]

  • Fay, B. D., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Available at: [Link]

  • Nocentini, A., Supuran, C. T. (2015). Full article: Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Taylor & Francis Online. Available at: [Link]

  • Zatovicova, M., et al. (2010). Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. PubMed. Available at: [Link]

  • Kaufman, M., et al. (2023). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. Available at: [Link]

  • Anderson, J., et al. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]

  • Genotic. Carbonic Anhydrase Activity Assay Kit. Genotic. Available at: [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

  • Guler, O. O., et al. (2019). Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. PMC. Available at: [Link]

  • Kim, J., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • Shapiro, A. B., et al. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. Available at: [Link]

  • Taylor & Francis. Stopped-flow – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews International. Available at: [Link] Mathews-J-Pharmacol-5-121.pdf

  • The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. Available at: [Link]

  • Wsiolka, E., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available at: [Link]

  • Kim, J., et al. (2025). (PDF) A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ResearchGate. Available at: [Link]

  • Ferraroni, M., et al. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. Available at: [Link]

  • Angeli, A., et al. (2020). (PDF) Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. ResearchGate. Available at: [Link]

  • Angapelly, S., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7 - -ORCA. Cardiff University. Available at: [Link]

  • Jennings, M. L., et al. (2018). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]

  • Ruzicka, J., Hansen, E. H. (1988). Stopped flow reaction rate based method. Faculty of Pharmacy. Available at: [Link] fakulta.cuni.cz/fakulta/pracoviste/katedra-analyticke-chemie/studium/fia/2-1-5--stopped-flow-reaction-rate-based-method/

  • Senturk, M., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PMC. Available at: [Link]

  • Maren, T. H. (1987). A new class of carbonic anhydrase inhibitor. ResearchGate. Available at: [Link]

  • Said, A. M., et al. (2010). Carbonic anhydrase inhibitors. Regioselective synthesis of novel 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibition of the human cytosolic isozymes I and II and transmembrane cancer-associated isozymes IX and XII. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols: Synthesis of 1-(4-Hydroxypyridin-2-yl)ethanone Derivatives as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and characterization of 1-(4-hydroxypyridin-2-yl)ethanone derivatives, a promising sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of 1-(4-hydroxypyridin-2-yl)ethanone derivatives, a promising scaffold for the development of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The 4-hydroxypyridin-2-yl-ethanone core offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an attractive starting point for inhibitor design. This guide details a robust synthetic methodology, characterization protocols, and considerations for evaluating these compounds as potential therapeutic agents.

Introduction: The Rationale for Targeting Kinases with Hydroxypyridinone Scaffolds

Protein kinases play a pivotal role in regulating a vast array of cellular processes. Their aberrant activity can lead to uncontrolled cell proliferation, survival, and migration, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1]

The 1-(4-hydroxypyridin-2-yl)ethanone scaffold is of particular interest due to the inherent properties of the hydroxypyridinone moiety. These compounds are known for their metal-chelating abilities, which can be exploited to inhibit metalloenzymes.[3] Furthermore, the hydroxypyridone ring system can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, a common strategy for achieving potent and selective inhibition. The derivatization of this core structure allows for the exploration of various chemical spaces to optimize potency, selectivity, and pharmacokinetic properties.

Visualized Synthetic Workflow

The following diagram outlines the general synthetic strategy for preparing 1-(4-hydroxypyridin-2-yl)ethanone derivatives. This multi-step process begins with readily available starting materials and proceeds through key intermediates to the final target compounds.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Scaffold Synthesis cluster_3 Derivatization 4-hydroxyacetophenone 4-hydroxyacetophenone alpha_bromo_intermediate 2-Bromo-1-(4-hydroxyphenyl)ethanone 4-hydroxyacetophenone->alpha_bromo_intermediate Bromination Reagents_for_alpha_functionalization e.g., NBS, Br2 Core_Scaffold 1-(4-Hydroxypyridin-2-yl)ethanone alpha_bromo_intermediate->Core_Scaffold Cyclization Pyridine_ring_formation_reagents Ammonia or Ammonium Acetate Final_Derivatives 1-(4-Hydroxypyridin-2-yl)ethanone Derivatives Core_Scaffold->Final_Derivatives Substitution/Coupling Reactions Derivatization_Reagents Alkyl/Aryl Halides, etc.

Caption: General synthetic pathway for 1-(4-Hydroxypyridin-2-yl)ethanone derivatives.

Detailed Synthetic Protocols

This section provides a step-by-step methodology for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (Intermediate)

This protocol is adapted from established methods for the alpha-bromination of acetophenones.[4]

Materials:

  • 4-Hydroxyacetophenone

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetic Acid or Dichloromethane (DCM)

  • Benzoyl Peroxide (initiator, if using NBS)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flasks

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve 4-hydroxyacetophenone (1 equivalent) in glacial acetic acid or DCM in a round bottom flask equipped with a magnetic stir bar.

  • Bromination:

    • Using NBS: Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution. Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Using Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in acetic acid or DCM dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • If DCM was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-bromo-1-(4-hydroxyphenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data (Expected):

  • ¹H NMR: Signals corresponding to the aromatic protons, the hydroxyl proton, and a singlet for the methylene protons adjacent to the bromine.[4]

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.

Protocol 2: Synthesis of 1-(4-Hydroxypyridin-2-yl)ethanone (Core Scaffold)

This protocol is based on pyridine synthesis methodologies involving the cyclization of α,β-unsaturated ketones or their precursors with an ammonia source.[5][6]

Materials:

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone

  • Ammonium acetate or aqueous ammonia

  • Glacial Acetic Acid or Ethanol

  • Reflux Condenser

  • Heating Mantle

  • Round Bottom Flask

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid or ethanol.

  • Cyclization: Add a large excess of ammonium acetate (e.g., 5-10 equivalents) or a concentrated aqueous ammonia solution.

  • Heating: Attach a reflux condenser and heat the mixture to reflux for several hours (typically 3-6 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If acetic acid was used, carefully neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide solution.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: The crude 1-(4-hydroxypyridin-2-yl)ethanone can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data (Expected):

  • ¹H NMR: Signals for the pyridine ring protons, the hydroxyl proton, and a singlet for the acetyl methyl protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyridine ring, and the acetyl methyl carbon.[7]

  • IR Spectroscopy: Characteristic peaks for the hydroxyl group (O-H stretch), carbonyl group (C=O stretch), and aromatic C-H and C=C bonds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Protocol 3: Derivatization of 1-(4-Hydroxypyridin-2-yl)ethanone

The core scaffold can be derivatized at several positions, most commonly at the hydroxyl group or through reactions involving the acetyl group.

A. O-Alkylation/Arylation:

Materials:

  • 1-(4-Hydroxypyridin-2-yl)ethanone

  • Alkyl or aryl halide (e.g., benzyl bromide, methyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, DMF, THF)

Procedure:

  • Deprotonation: To a solution of 1-(4-hydroxypyridin-2-yl)ethanone (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents). Stir at room temperature for 30-60 minutes.

  • Alkylation/Arylation: Add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture. The reaction may be stirred at room temperature or heated depending on the reactivity of the halide. Monitor by TLC.

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify the product by column chromatography or recrystallization.

B. Aldol Condensation:

The acetyl group can undergo condensation with various aldehydes to introduce diverse substituents.

Materials:

  • 1-(4-Hydroxypyridin-2-yl)ethanone

  • Aromatic or aliphatic aldehyde

  • Base (e.g., sodium hydroxide, potassium hydroxide) or acid catalyst

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction: Dissolve 1-(4-hydroxypyridin-2-yl)ethanone (1 equivalent) and the aldehyde (1 equivalent) in the solvent. Add the catalyst and stir at room temperature or with heating.

  • Work-up and Purification: After completion, neutralize the reaction if necessary, and isolate the crude product. Purify by recrystallization or column chromatography.

Evaluation as Kinase Inhibitors

Once synthesized and characterized, the derivatives should be evaluated for their potential as kinase inhibitors.

Kinase Inhibition Assays

A variety of in vitro kinase assays can be employed to determine the inhibitory activity of the synthesized compounds. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.

Common Assay Formats:

  • Radiometric Assays: Utilize ³²P- or ³³P-labeled ATP to quantify substrate phosphorylation.

  • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is a standard metric for quantifying the potency of an inhibitor. This is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8]

Structure-Activity Relationship (SAR) Studies

By synthesizing a library of derivatives with systematic structural modifications, researchers can establish a structure-activity relationship (SAR). This involves correlating changes in the chemical structure with changes in inhibitory activity. SAR studies are crucial for optimizing the lead compound to improve potency, selectivity, and drug-like properties. For instance, modifications to the substituent introduced via O-alkylation can explore different regions of the kinase ATP-binding pocket.

Data Presentation

The following table provides a template for summarizing the characterization and biological activity data for a series of synthesized derivatives.

Compound IDR-Group (at 4-OH)Yield (%)¹H NMR (Key Signals)HRMS (m/z) [M+H]⁺Kinase IC₅₀ (nM)
I-a H (Core Scaffold)65δ 8.2 (d), 7.5 (s), 7.1 (d), 2.6 (s)138.0555>10,000
I-b Methyl78δ 8.3 (d), 7.6 (s), 7.2 (d), 3.9 (s), 2.6 (s)152.07125,200
I-c Benzyl82δ 8.4 (d), 7.7 (s), 7.4-7.2 (m), 7.3 (d), 5.2 (s), 2.6 (s)228.0970850
I-d 4-Fluorobenzyl75δ 8.4 (d), 7.7 (s), 7.4 (m), 7.1 (m), 5.2 (s), 2.6 (s)246.0876420

Conclusion and Future Directions

The synthetic routes and protocols outlined in this application note provide a solid foundation for the generation of a diverse library of 1-(4-hydroxypyridin-2-yl)ethanone derivatives. The inherent chemical features of this scaffold make it a promising starting point for the discovery of novel kinase inhibitors. Future work should focus on expanding the library of derivatives to thoroughly explore the SAR, optimizing for potency against specific kinase targets, and evaluating the selectivity and off-target effects of the most promising compounds.[2] Further investigation into the co-crystal structures of these inhibitors bound to their target kinases will provide invaluable insights for rational drug design.

References

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. Available at: [Link]

  • Synthesis, characterization, and drak2 inhibitory activities of hydroxyaurone derivatives. HETEROCYCLES. Available at: [Link]

  • 4-Acetylpyridine oxime. Organic Syntheses. Available at: [Link]

  • Synthesis, Characterization, and DRAK2 Inhibitory Activities of Hydroxyaurone Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-Acetyl Pyridine Derivatives. Scribd. Available at: [Link]

  • Synthetic routes to compounds 2–4, with labelling for NMR spectroscopic assignments. ResearchGate. Available at: [Link]

  • Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available at: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. National Center for Biotechnology Information. Available at: [Link]

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1-(1-Acetyl-4-hydroxypyrrolidin-2-yl)ethanone. PubChem. Available at: [Link]

  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New 1, 4-Dihydropyridine (DHP) Derivatives as Selective Cyclooxygenase-2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scientific Research Publishing. Available at: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR. Available at: [Link]

  • Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions. Available at: [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in the synthesis of 2-acetylpyridine derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered in the synthesis of 2-acetylpyridine and its deri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered in the synthesis of 2-acetylpyridine and its derivatives. The following information is structured in a question-and-answer format to directly address specific challenges you may face during your experiments.

Section 1: Grignard Reaction for 2-Acetylpyridine Synthesis

The Grignard reaction is a powerful method for forming the carbon-carbon bond necessary for introducing the acetyl group to the pyridine ring.[1][2] However, its success hinges on meticulous experimental technique.

Frequently Asked Questions (FAQs)

Question 1: My Grignard reaction to synthesize 2-acetylpyridine is failing to initiate or giving very low yields. What are the likely causes and how can I fix this?

Answer: The most common culprit in a failed Grignard reaction is the presence of moisture.[3][4][5][6] Grignard reagents are extremely reactive towards protic sources, such as water, which will quench the reagent and prevent it from reacting with your electrophile.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is rigorously dried, either in an oven at high temperature for several hours or by flame-drying under a stream of inert gas.[3] All solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[2][4] Using freshly opened bottles of anhydrous solvent or distilling from a suitable drying agent is recommended.

  • Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing the reaction from starting.[2]

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[1][7] The color change of iodine disappearing or the evolution of ethylene gas indicates activation.

  • Initiation: A small amount of the alkyl halide solution can be added initially and the mixture gently warmed.[7] If the reaction does not start, sonication can sometimes be effective.

  • Visual Indicators of Moisture Contamination: A persistent cloudiness or the formation of a white precipitate (magnesium hydroxide) before the addition of the electrophile are signs of moisture contamination.[6]

Question 2: I'm observing a significant amount of 2,2'-bipyridine as a byproduct in my Grignard reaction. How can I minimize its formation?

Answer: The formation of 2,2'-bipyridine is a known side reaction in the preparation of 2-pyridylmagnesium bromide, arising from a Wurtz-type coupling.[8] This can be particularly problematic.

Strategies to Minimize Bipyridyl Formation:

  • Low Temperature: Performing the Grignard exchange reaction at a lower temperature (e.g., 0°C) can suppress the rate of the coupling side reaction.[8]

  • Slow Addition: Add the 2-bromopyridine solution to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.

  • Grignard Exchange: An alternative is to use a Grignard exchange reaction, for instance, by reacting 2-bromopyridine with a pre-formed Grignard reagent like isopropylmagnesium chloride at low temperatures.[8][9]

Section 2: Oxidation of 2-Ethylpyridine

The oxidation of the readily available 2-ethylpyridine is an attractive route to 2-acetylpyridine, but it requires careful control to avoid over-oxidation.[1]

Frequently Asked Questions (FAQs)

Question 3: My oxidation of 2-ethylpyridine is resulting in a low yield of 2-acetylpyridine and a significant amount of 2-picolinic acid. How can I improve the selectivity?

Answer: Over-oxidation to the corresponding carboxylic acid is a common challenge in the oxidation of alkylpyridines.[1] The choice of oxidizing agent and reaction conditions are critical for achieving high selectivity for the ketone.

Comparison of Common Oxidizing Agents:

Oxidizing AgentAdvantagesDisadvantagesTypical Conditions
Potassium Permanganate (KMnO₄) Inexpensive and powerful.Prone to over-oxidation; can be difficult to control.Aqueous solution, heating.[1]
Manganese Dioxide (MnO₂) Generally milder and more selective for benzylic alcohols.Stoichiometric amounts are often required; activity can vary.Reflux in an inert solvent like toluene or chloroform.
Selenium Dioxide (SeO₂) Can be highly selective.Toxic and requires careful handling.Typically used in a solvent like dioxane or acetic acid.
Catalytic Air Oxidation "Green" and cost-effective for industrial scale.Requires optimization of catalysts and reaction conditions.Often uses transition metal catalysts at elevated temperatures and pressures.

Troubleshooting Over-oxidation:

  • Milder Oxidants: Consider using a milder and more selective oxidizing agent like activated manganese dioxide (MnO₂).

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary, but a large excess will promote over-oxidation.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.[10][11]

Experimental Protocol: Oxidation of 2-Ethylpyridine with Activated MnO₂

  • Activation of MnO₂: Commercially available MnO₂ can have varying activity. To ensure high reactivity, it can be activated by heating at 110-120°C for several hours under vacuum.

  • Reaction Setup: To a solution of 2-ethylpyridine in a suitable solvent (e.g., toluene or dichloromethane), add a stoichiometric excess (typically 5-10 equivalents) of activated MnO₂.

  • Reaction: The mixture is typically heated to reflux and stirred vigorously.

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Work-up: Upon completion, the reaction mixture is cooled and the MnO₂ is removed by filtration through a pad of celite. The filtrate is then concentrated, and the crude product is purified.

Section 3: Derivatization of the Acetyl Group

The methyl group of 2-acetylpyridine is acidic and can be deprotonated to form an enolate, which can then be reacted with various electrophiles.[12][13] This allows for the synthesis of a wide range of derivatives.

Frequently Asked Questions (FAQs)

Question 4: I am trying to alkylate the acetyl group of 2-acetylpyridine, but I am getting a significant amount of an ether byproduct. How can I prevent this?

Answer: The formation of an ether byproduct, particularly when using bases like sodium hydroxide or potassium hydroxide, is a classic example of the Williamson ether synthesis occurring as a side reaction.[12] The hydroxide can react with the alkyl halide to form an alcohol, which is then deprotonated and reacts with another molecule of the alkyl halide.

Preventing Williamson Ether Synthesis:

  • Use of a Non-Nucleophilic Base: The most effective way to avoid this side reaction is to use a strong, non-nucleophilic base that will efficiently deprotonate the acetyl group without reacting with the alkyl halide. Sodium hydride (NaH) is an excellent choice for this purpose.[12]

  • Anhydrous Conditions: As with Grignard reactions, these reactions should be carried out under strictly anhydrous conditions to prevent quenching of the enolate and other side reactions.

Question 5: My Claisen-Schmidt condensation of 2-acetylpyridine with an aromatic aldehyde is giving a complex mixture of products. What are the possible side reactions and how can I optimize the reaction?

Answer: The Claisen-Schmidt condensation is a powerful tool for forming α,β-unsaturated ketones (chalcones), but it can be plagued by several side reactions if not properly controlled.[14][15][16][17][18][19][20]

Common Side Reactions and Solutions:

  • Self-Condensation of 2-Acetylpyridine: The enolate of 2-acetylpyridine can react with another molecule of the ketone.

    • Solution: Use a slight excess of the aldehyde to ensure the enolate preferentially reacts with it.

  • Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield an alcohol and a carboxylic acid.[15]

    • Solution: Use a milder base (e.g., potassium carbonate) or carefully control the concentration of the strong base.

  • Michael Addition: The enolate can add to the α,β-unsaturated ketone product in a conjugate addition.[15][18]

    • Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Running the reaction at a lower temperature can also disfavor this side reaction.

Experimental Protocol: Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine and the aromatic aldehyde in a suitable solvent, typically ethanol.

  • Base Addition: Slowly add a solution of a base (e.g., aqueous NaOH or KOH) to the stirred mixture at room temperature or below.

  • Reaction: The reaction is typically stirred at room temperature for several hours. The progress is monitored by TLC.

  • Work-up: The reaction mixture is often poured into cold water or a dilute acid solution to precipitate the crude product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization or column chromatography.

Section 4: Purification Strategies

Effective purification is crucial for obtaining high-purity 2-acetylpyridine derivatives.

Frequently Asked Questions (FAQs)

Question 6: What is a good starting point for developing a column chromatography method for the purification of 2-acetylpyridine derivatives?

Answer: The choice of eluent for column chromatography is highly dependent on the specific derivative. However, a good starting point for many 2-acetylpyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Developing a Purification Method:

  • TLC Analysis: First, run a TLC of your crude product in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives good separation of your desired product from impurities, with an Rf value for the product of around 0.2-0.4.

  • Column Chromatography: Pack a silica gel column with the chosen eluent. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.[21][22]

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the eluent is gradually increased during the separation, can be very effective.

Visualizations

Logical Workflow for Troubleshooting Grignard Reactions

grignard_troubleshooting start Grignard Reaction Failure check_moisture Check for Moisture (Cloudiness, Precipitate) start->check_moisture No/Low Product check_mg Check Mg Activation (No Bubbling, No Exotherm) start->check_mg No Reaction Initiation check_side_reactions Low Yield with Bipyridyl Byproduct start->check_side_reactions Byproduct Formation solution_moisture Implement Anhydrous Techniques: - Flame-dry glassware - Use anhydrous solvents check_moisture->solution_moisture Moisture Suspected solution_mg Activate Magnesium: - Crush Mg turnings - Add Iodine or 1,2-dibromoethane check_mg->solution_mg Activation Needed solution_side_reactions Minimize Bipyridyl Formation: - Lower reaction temperature - Slow addition of halide - Consider Grignard exchange check_side_reactions->solution_side_reactions Bipyridyl Observed

Caption: Troubleshooting workflow for Grignard synthesis of 2-acetylpyridine.

Decision Tree for Optimizing Oxidation of 2-Ethylpyridine

oxidation_optimization start Low Yield/Selectivity in 2-Ethylpyridine Oxidation over_oxidation Significant 2-Picolinic Acid Formation? start->over_oxidation incomplete_reaction Unreacted Starting Material? over_oxidation->incomplete_reaction No use_milder_oxidant Switch to Milder Oxidant (e.g., activated MnO₂) over_oxidation->use_milder_oxidant Yes optimize_conditions Optimize Reaction Conditions: - Lower temperature - Control stoichiometry over_oxidation->optimize_conditions Yes increase_oxidant Increase Oxidant Stoichiometry or Reaction Time incomplete_reaction->increase_oxidant Yes check_oxidant_activity Check Activity of Oxidizing Agent incomplete_reaction->check_oxidant_activity Yes

Caption: Decision tree for optimizing the oxidation of 2-ethylpyridine.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. [Link]

  • Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131. [Link]

  • D'Agostino, D., Giraudo, M., Favo, A., Barge, A., Boffa, C., Cravotto, F., ... & Quaglio, P. (2023). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega, 8(10), 9469-9477. [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. [Link]

  • YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain. [Link]

  • Rashid, H. U., Shahzad, A., Gul, Z., Khan, E., Umar, M. N., Shah, M. R., ... & Khan, S. W. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 40(8), 901-908. [Link]

  • Science Notes. (2023, July 25). Grignard Reaction and Grignard Reagent. [Link]

  • SIELC Technologies. (2018, February 19). 2-Acetylpyridine. [Link]

  • Quora. (2022, October 7). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose?[Link]

  • Fiveable. (2025, August 15). Moisture Sensitivity Definition - Organic Chemistry Key...[Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]

  • StudySmarter. (2023, October 21). Grignard Reagent: Mechanism & Formation. [Link]

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]

  • Clark, J. (n.d.). grignard reagents. Chemguide. [Link]

  • Rashid, H. U., Shahzad, A., Gul, Z., Khan, E., Umar, M. N., Shah, M. R., ... & Khan, S. W. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. SciSpace. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]

  • Prasad, Y. R., Kumar, P. P., & Rao, A. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. E-Journal of Chemistry, 5(3), 517-522. [Link]

  • National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). [Link]

  • Gulea, A., Usataia, I., Coretchi, L., Simonov, Y. A., & Kravtsov, V. (2019). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 14(2), 59-67. [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2012). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 551-554. [Link]

  • PubChem. (n.d.). 2-Ethylpyridine. [Link]

  • Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. [Link]

  • Organic Syntheses. (n.d.). 2. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]

  • ChemRxiv. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. [Link]

  • University of Wisconsin-Madison. (n.d.). Claisen-Schmidt Condensation. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • dos Santos, J. L., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Oxidative Medicine and Cellular Longevity, 2022, 8868957. [Link]

  • Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.
  • Reddit. (2025, September 24). MnO2 Activation/Preparation for Alcohol Oxidation?[Link]

  • Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). [Link]

Sources

Optimization

Troubleshooting low bioactivity of synthesized 1-(4-Hydroxypyridin-2-YL)ethanone analogs

Welcome to the Technical Support Center for 1-(4-Hydroxypyridin-2-YL)ethanone derivatives. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical and mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Hydroxypyridin-2-YL)ethanone derivatives. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical and mechanistic liabilities associated with this scaffold.

When synthesized analogs of 4-hydroxypyridine exhibit unexpectedly low bioactivity, the root cause rarely lies in simple synthetic failure. Instead, it is usually driven by complex dynamic equilibria—specifically solvent-dependent tautomerization and unintended metalloenzyme chelation dynamics. This guide provides the causality behind these failures and self-validating protocols to rescue your assay data.

Phase 1: The Tautomerism Trap (Structural Causality)

Q: Why does my 1-(4-Hydroxypyridin-2-YL)ethanone analog show high affinity in silico but completely fail in aqueous in vitro assays? A: This is the classic "Tautomerism Trap." In neutral aqueous conditions, 4-hydroxypyridine derivatives exist as a mixture of two rapidly equilibrating tautomers: the aromatic 4-hydroxypyridine (enol/pyridinol) form and the zwitterionic 4-pyridone (keto) form 1[1].

While molecular docking software often defaults to the aromatic enol form (which fits beautifully into lipophilic target pockets), polar aqueous assay buffers heavily stabilize the zwitterionic keto form. If your target receptor requires the enol form, the energetic penalty required to tautomerize back to the bioactive state upon binding manifests as artificially low bioactivity2[2]. Furthermore, the electron-withdrawing 2-acetyl group on your scaffold directly alters the pKa, further shifting this equilibrium compared to unsubstituted pyridines.

TautomerWorkflow A 1-(4-Hydroxypyridin-2-YL)ethanone (Synthesized Analog) B Aqueous Assay Buffer (High Polarity) A->B Dissolution C Target Binding Pocket (Lipophilic Microenvironment) A->C Receptor Binding D Shift to 4-Pyridone (Keto) Zwitterionic, Low Permeability B->D Solvent Stabilization E Shift to 4-Hydroxypyridine (Enol) Aromatic, High Affinity C->E Pocket Desolvation D->E High Energy Penalty (Causes Apparent Low Bioactivity)

Solvent-dependent tautomerization impacting bioactivity of 4-hydroxypyridine analogs.

Quantitative Physicochemical Shifts in Tautomeric Forms

To understand why your cell-based or biochemical assays are failing, you must account for the distinct properties of the two tautomers present in your well:

Property4-Hydroxypyridine (Enol Form)4-Pyridone (Keto Form)Impact on in vitro Bioassay
Dominant Environment Gas phase, Non-polar solventsAqueous buffer, Polar solventsDrastic shift in effective concentration of the bioactive species.
Aromaticity High (Full aromatic ring)Low (Zwitterionic character)Alters

stacking capabilities within the target binding pocket.
Hydrogen Bonding Donor (OH), Acceptor (N)Donor (NH), Acceptor (C=O)Flips the H-bond network, causing steric or electronic clashes.
Membrane Permeability Higher (Lipophilic)Lower (Polar/Charged)Severely reduces efficacy in cell-based phenotypic assays.

Phase 2: Metalloenzyme Chelation Dynamics (Target Causality)

Q: My analogs are designed as metalloenzyme inhibitors. Could the core scaffold be causing the low activity? A: Yes. Hydroxypyridinones (HOPOs) and their derivatives are potent metal-binding pharmacophores (MBPs) frequently used to target metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) 3[3].

The 1-(4-Hydroxypyridin-2-YL)ethanone scaffold acts as a bidentate chelator. If your assay buffer contains trace competing chelators (like EDTA), or if the compound's geometry indiscriminately strips the catalytic metal ion from the enzyme rather than coordinating it within the active site, you will observe erratic or completely abolished bioactivity 4[4].

ChelationWorkflow Start Observe Low Bioactivity in Metalloenzyme Assay Step1 Analyze Buffer Composition (Check for EDTA/DTT) Start->Step1 Step2 Perform Metal Spike-in Control (Add Zn2+, Fe2+, or Cu2+) Step1->Step2 Outcome1 Bioactivity Restored: Indicates Off-target Metal Stripping Step2->Outcome1 Positive Rescue Outcome2 No Change in Bioactivity: Indicates Poor Target Affinity Step2->Outcome2 Negative Rescue

Diagnostic workflow for troubleshooting metalloenzyme assay interference.

Phase 3: Validated Experimental Protocols

To troubleshoot these issues, do not blindly synthesize new analogs. Instead, execute the following self-validating protocols to diagnose the exact mechanism of failure.

Protocol 1: NMR-Based Tautomer Ratio Determination in Assay Media

Causality Focus: This protocol determines the exact concentration of the bioactive tautomer present under your specific assay conditions, preventing false assumptions about dose-response curves.

  • Sample Preparation: Prepare a 5 mM solution of your 1-(4-Hydroxypyridin-2-YL)ethanone analog in

    
    /PBS buffer adjusted to the exact pH of your bioassay (typically pH 7.4). Crucial Step: Do not use pure DMSO-d6, as non-polar solvents will artificially favor the enol form, invalidating the biological relevance.
    
  • Data Acquisition: Acquire

    
    -NMR and 
    
    
    
    -NMR spectra at the exact temperature of your bioassay (e.g., 37°C).
  • Signal Integration: Identify and integrate the distinct signals. The C3/C5 protons in the 4-pyridone (keto) form will shift significantly upfield compared to the 4-hydroxypyridine (enol) form due to the loss of the aromatic ring current.

  • Self-Validation (Equilibrium Calculation): Calculate the tautomeric equilibrium constant (

    
    ). Use this ratio to recalculate your 
    
    
    
    or
    
    
    based only on the concentration of the bioactive tautomer. If the adjusted
    
    
    aligns with your in silico predictions, tautomerism is your culprit.
Protocol 2: Metal-Spike Rescue Assay for Metalloenzyme Targets

Causality Focus: This protocol differentiates between true lack of target affinity and artifactual loss of signal due to the compound stripping the catalytic metal out of the enzyme's active site.

  • Enzyme Pre-incubation: Pre-incubate your target metalloenzyme with varying concentrations of the synthesized analog (e.g., 0.1 µM to 100 µM) in a strictly metal-free buffer for 30 minutes.

  • Parallel Spike-in (The Control): Split the assay into two parallel sets. To the second set, add a stoichiometric excess of the native catalytic metal ion (e.g.,

    
     or 
    
    
    
    at 10-50 µM).
  • Reaction Initiation: Initiate the enzymatic reaction by adding the appropriate fluorogenic or colorimetric substrate to all wells.

  • Self-Validation (Kinetic Measurement): Measure the reaction kinetics.

    • Result A: If bioactivity (enzyme inhibition) is lost in the metal-spiked wells but present in the standard wells, your analog is acting as a non-specific metal chelator in the bulk solvent rather than a targeted active-site inhibitor.

    • Result B: If the compound fails to inhibit the enzyme in both conditions, the 1-(4-Hydroxypyridin-2-YL)ethanone scaffold lacks the necessary geometric complementarity for your specific target.

References

  • Isosteres of Hydroxypyridinethione as Druglike Pharmacophores for Metalloenzyme Inhibition Source: nih.gov URL:[Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors Source: nih.gov URL:[Link]

  • Let's not forget tautomers Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Quantification of 1-(4-Hydroxypyridin-2-YL)ethanone

Welcome to the Advanced Analytical Support Center. This resource is engineered for researchers and drug development professionals tasked with the robust quantification of 1-(4-Hydroxypyridin-2-yl)ethanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This resource is engineered for researchers and drug development professionals tasked with the robust quantification of 1-(4-Hydroxypyridin-2-yl)ethanone. Due to its unique physicochemical properties, this compound frequently induces chromatographic anomalies and validation failures. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure your analytical workflows are accurate, reproducible, and regulatory-compliant.

I. Mechanistic Overview: The Causality of Analytical Failures

Before troubleshooting, it is critical to understand the analyte. 1-(4-Hydroxypyridin-2-yl)ethanone is a highly polar, ionizable small molecule. Its most problematic feature is its ability to undergo lactam-lactim tautomerization . In aqueous solutions, it exists in a dynamic equilibrium between the 4-hydroxypyridine (lactim) form and the pyridin-4(1H)-one (lactam/pyridone) form.

Because these two tautomers possess distinct polarities and hydrogen-bonding capabilities, they interact differently with stationary phases. On standard silica-based columns, this dynamic interconversion during the chromatographic run leads to severe peak broadening, splitting, and unpredictable retention times.

Tautomerization A 1-(4-Hydroxypyridin-2-yl)ethanone (Aqueous Matrix) B Hydroxypyridine Tautomer (Non-polar favored) A->B Equilibrium C Pyridone Tautomer (Polar favored) A->C Equilibrium D C18 RP-HPLC (Peak Tailing) B->D Silanol Binding F High-pH Ion-Pairing (Sharp Peaks) B->F Anion Shielding C->D Void Elution E HILIC Column (Strong Retention) C->E Polar Partitioning

Caption: Tautomerization dynamics of hydroxypyridines and resulting chromatographic column selection logic.

II. Troubleshooting FAQs: Method Development

Q1: Why do I observe severe peak tailing and poor retention (k' < 1) on my standard C18 column? Causality: The pyridone tautomer is highly polar, causing it to elute near the void volume on hydrophobic C18 phases. Additionally, the basic nitrogen and hydroxyl moieties interact strongly with unendcapped residual silanols on the silica backbone via secondary ion-exchange mechanisms, resulting in severe tailing. Solution: Abandon standard low-pH RP-HPLC. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a High-pH Ion-Pairing strategy . HILIC leverages the polar nature of the pyridone tautomer for robust retention via water-layer partitioning. Alternatively, using a high-pH mobile phase (e.g., pH 9.5) ensures the hydroxyl group is fully deprotonated, while an ion-pairing reagent stabilizes the analyte, yielding sharp, symmetrical peaks. This high-pH approach has been successfully validated for similar hydroxypyridine derivatives[1].

Q2: How can I improve the MS/MS sensitivity for sub-ng/mL quantification in plasma? Causality: Poor sensitivity is typically driven by matrix effects (ion suppression) and suboptimal ionization efficiency of the neutral tautomer. In standard RP-LC, polar analytes co-elute with endogenous phospholipids, which compete for charge in the Electrospray Ionization (ESI) source. Solution: Shift to a HILIC column to move the analyte's retention time away from the hydrophobic phospholipid elution window. Utilize ESI in positive mode (ESI+) with a mobile phase containing 10 mM ammonium formate and 0.1% formic acid. This acidic environment drives the protonation of the pyridine ring, significantly enhancing the precursor ion yield[2].

III. Method Validation & Compliance

Q3: My assay is failing Linearity and Range criteria at the Lower Limit of Quantification (LLOQ). How do I fix this? Causality: Non-linear responses at the lower end of the calibration curve are almost always caused by non-specific adsorption of the polar analyte to glass autosampler vials or LC fluidics. Solution: Switch to deactivated (silanized) glassware or high-recovery polypropylene vials. Furthermore, ensure your calibration curve model is appropriately weighted. The [3] recommends using a weighted least squares regression (e.g., 1/x²) to counteract heteroscedasticity. You must validate the reportable range strictly according to the[4], ensuring accuracy and precision are maintained at the LLOQ.

Quantitative Performance Data

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (0.1% FA / ACN)HILIC (10mM NH₄FA / ACN)
Retention Factor (k') < 1.0 (Poor retention)4.5 (Optimal retention)
Peak Symmetry (As) > 2.0 (Severe tailing)1.05 (Symmetrical)
Matrix Effect High (>40% suppression)Low (<10% suppression)
Phospholipid Resolution Co-elutionBaseline resolution

Table 2: Self-Validating Acceptance Criteria (ICH Q2(R2) / FDA)

Validation ParameterRegulatory Acceptance CriteriaBuilt-in Self-Validation Checkpoint
Accuracy ±15% of nominal (±20% at LLOQ)Embed 3 Quality Control (QC) levels per batch.
Precision (CV%) ≤15% (≤20% at LLOQ)Run 5 replicates per QC level prior to samples.
Specificity No interference >20% of LLOQInject 6 independent blank matrix lots per run.
Linearity R² ≥ 0.99 (with 1/x² weighting)Analyze back-calculated standard residuals.

IV. Validated Experimental Protocols

To guarantee trustworthiness, the following HILIC-MS/MS protocol is designed as a self-validating system . It includes mandatory System Suitability Tests (SST) to verify performance before any precious samples are consumed.

Protocol: HILIC-MS/MS Bioanalytical Workflow

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma or tissue homogenate into a 96-well polypropylene plate.

  • Add 10 µL of Internal Standard (IS) working solution (preferably a stable isotope-labeled analog).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and evaporate to dryness under a gentle stream of N₂ gas.

  • Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 95% Acetonitrile / 5% 10mM Ammonium Formate).

Step 2: Chromatographic Separation

  • Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 95% B for 1 min, linear gradient to 50% B over 3 mins, hold for 1 min, re-equilibrate at 95% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection

  • Ionization: ESI Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) and declustering potential (DP) via direct infusion of a 1 µg/mL standard.

Step 4: System Suitability & Self-Validation (Crucial)

  • Action: Inject the LLOQ standard 6 consecutive times before running the analytical batch.

  • Pass Criteria: Signal-to-noise (S/N) must be ≥ 10. The Coefficient of Variation (CV) for the peak area must be ≤ 15%. If this fails, halt the run and perform source maintenance immediately.

Workflow S1 Sample Aliquot S2 Protein Precipitation (ACN + 0.1% FA) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 Supernatant Evaporation S3->S4 S5 Reconstitution (HILIC Phase) S4->S5 S6 LC-MS/MS (MRM Mode) S5->S6 S7 ICH Q2(R2) Validation S6->S7

Caption: Step-by-step LC-MS/MS sample preparation and analysis workflow for complex biological matrices.

V. References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, [Link][4]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents,[Link][3]

  • Denton, J. R., et al. "General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutically relevant materials utilizing a high pH ion-pairing strategy." Journal of Pharmaceutical and Biomedical Analysis,[Link][1]

  • Vorobyov, V., et al. "Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study." Journal of Chromatography B,[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Hydroxypyridin-2-YL)ethanone Solubility in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic behavior of pyridine-derivative compounds in cell-based and biochemical assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic behavior of pyridine-derivative compounds in cell-based and biochemical assays. 1-(4-Hydroxypyridin-2-YL)ethanone is a classic example of a molecule that looks deceptively simple on paper but presents severe physicochemical hurdles at the bench.

This guide is designed to move beyond basic "trial-and-error" troubleshooting. Here, we will dissect the thermodynamic and kinetic causality behind your solubility failures and provide self-validating, step-by-step protocols to rescue your assays.

Part 1: Physicochemical Profiling (The "Why")

To solve a solubility issue, you must first understand the molecular forces driving the precipitation. 1-(4-Hydroxypyridin-2-YL)ethanone features a tautomeric equilibrium between its 4-hydroxypyridine and 4-pyridone forms[1].

In polar environments and the solid state, the 4-pyridone tautomer is highly favored. This structure possesses both a strong hydrogen-bond donor (N-H) and a strong hydrogen-bond acceptor (C=O). These molecules self-assemble into robust intermolecular networks, resulting in an exceptionally high crystal lattice energy. This manifests as "brick dust" insolubility. Furthermore, when you dissolve this compound in 100% DMSO, the solvent effectively breaks these networks. However, upon sudden dilution into an aqueous assay buffer, the compound enters a metastable supersaturated state and rapidly nucleates, crashing out of solution[2].

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A1: You are experiencing a kinetic solubility failure. When you spike a highly concentrated DMSO stock directly into an aqueous buffer, the localized solvent environment changes instantaneously. The aqueous buffer cannot adequately solvate the lipophilic and hydrogen-bonding demands of the compound, forcing the metastable supersaturated solution to rapidly form amorphous or crystalline precipitates[2]. At pH 7.4, the molecule is also predominantly unionized, offering no ion-dipole interactions with water to aid in solvation.

Q2: How can I differentiate whether my assay is limited by kinetic or thermodynamic solubility? A2: Kinetic solubility is assessed by diluting a pre-dissolved DMSO stock into an aqueous medium and analyzing the supernatant after a short incubation[3]. Thermodynamic solubility, conversely, involves adding excess solid compound directly to the buffer and allowing it to reach a true equilibrium over 24–72 hours[4]. If your compound crashes out from DMSO but shows higher solubility when equilibrated as a solid, the barrier is kinetic.

Q3: What cosolvent strategy is recommended to maintain this compound in solution without killing my cells? A3: To disrupt the strong intermolecular hydrogen bonding without causing cytotoxicity, a stepwise ternary cosolvent approach is required[5]. First, restrict the final DMSO concentration to ≤1.0% (v/v). Second, incorporate a hydrogen-bond acceptor excipient like PEG400 to solvate the pyridone donors. Finally, use a non-ionic surfactant like Tween-80 to lower the interfacial tension and arrest crystal nucleation.

Part 3: Data Presentation

Table 1: Physicochemical Drivers of Insolubility
ParameterCharacteristicCausality / Implication for Assays
Tautomerism 4-Hydroxypyridine ⇌ 4-PyridonePromotes strong intermolecular N-H···O=C hydrogen bonding, increasing crystal lattice energy ("brick dust" effect).
Ionization Predominantly Unionized at pH 7.4Lack of ionic charge at physiological pH minimizes ion-dipole interactions with water, severely reducing thermodynamic solubility.
Kinetic Behavior Rapid NucleationSudden drop in DMSO concentration during direct dilution forces the metastable supersaturated state to crash out.
Table 2: Validated Cosolvent Rescue Systems
ExcipientFunctionMax Recommended Conc. (Cell Assays)
DMSO Primary Solubilizer (H-bond acceptor)0.5% - 1.0% (v/v)
PEG400 Co-solvent (Steric hindrance & transitional dielectric)2.0% - 5.0% (v/v)
Tween-80 Non-ionic Surfactant (Lowers interfacial tension)0.1% - 0.5% (v/v)

Part 4: Experimental Protocols

Protocol 1: Stepwise Kinetic Solubility Rescue (The "Anti-Crash" Method)

Objective: Transition the compound from a 100% DMSO stock to an aqueous assay buffer without triggering nucleation. Self-Validation: Incorporates a nephelometry (turbidity) check to confirm the absence of colloidal aggregates prior to cell dosing[6].

Step 1: Primary Stock Preparation

  • Weigh 1-(4-Hydroxypyridin-2-YL)ethanone and dissolve in 100% molecular-biology grade DMSO to yield a 10 mM stock.

  • Causality: DMSO acts as a potent hydrogen-bond acceptor, disrupting the 4-pyridone intermolecular lattice.

Step 2: Intermediate Cosolvent Formulation

  • Prepare an intermediate vehicle consisting of 10% DMSO, 40% PEG400, and 50% Assay Buffer.

  • Dilute the 10 mM stock 1:10 into this intermediate vehicle to create a 1 mM working solution.

  • Causality: Direct dilution into 100% buffer causes immediate solvent shock. PEG400 provides a transitional dielectric environment, preventing the compound from nucleating while the DMSO concentration is reduced[5].

Step 3: Final Assay Dilution

  • Dilute the 1 mM working solution 1:100 into the final pre-warmed (37°C) biological assay buffer (containing 0.1% Tween-80).

  • Causality: Pre-warming the buffer increases the thermodynamic solubility limit, while Tween-80 coats any nascent micro-nuclei, arresting crystal growth.

Step 4: Self-Validation via Nephelometry

  • Measure the absorbance of the final solution at 620 nm (or use a dedicated laser monitoring system)[6].

  • Causality: A baseline reading identical to the vehicle control confirms the absence of light-scattering precipitates, validating that the compound is fully dissolved and assay-ready.

Protocol 2: Thermodynamic Solubility Baseline Determination

Objective: Establish the absolute equilibrium solubility limit of the compound in the assay buffer to ensure experimental concentrations do not exceed physical limits[4].

Step 1: Saturation

  • Add 2 mg of solid 1-(4-Hydroxypyridin-2-YL)ethanone to 1 mL of the target assay buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Causality: An excess of solid is required to ensure the system reaches a true thermodynamic equilibrium between the solid phase and the dissolved solute[3].

Step 2: Equilibration

  • Seal the vial and agitate on a thermostatic shaker at 37°C for 48 hours.

  • Causality: 48 hours provides sufficient time for the dissolution/precipitation kinetics to stabilize, avoiding artificially high readings from metastable states.

Step 3: Phase Separation

  • Centrifuge the suspension at 20,000 x g for 30 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: High-speed centrifugation followed by filtration ensures that no sub-micron colloidal particles are carried over, which would falsely inflate the solubility measurement.

Step 4: Quantification

  • Dilute the filtrate 1:50 in mobile phase and quantify via LC-MS/MS against a standard curve prepared in 100% DMSO[3].

  • Causality: Immediate dilution into the mobile phase prevents precipitation inside the HPLC column, ensuring accurate quantification of the thermodynamically dissolved fraction.

Part 5: Workflow Visualization

G A 1-(4-Hydroxypyridin-2-YL)ethanone (Solid Compound) B 10 mM DMSO Stock (100% DMSO) A->B Dissolve C Direct Aqueous Dilution (High Risk of Crash) B->C Standard Method D Intermediate Cosolvent Mix (PEG400 / Tween-80) B->D Optimized Method F Nephelometry / UV-Vis (Turbidity Check) C->F Precipitate Forms E Final Assay Buffer (pH 7.4, <1% DMSO) D->E Stepwise Dilution E->F Solution Clear

Optimized dilution workflow to prevent kinetic solubility failure in biological assays.

Part 6: References

  • [3] ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. 3

  • [2] Kinetic versus thermodynamic solubility temptations and risks. Ovid. 2

  • [6] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 6

  • [4] Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 4

  • [1] 4-Hydroxypyridine | C5H5NO | CID 12290. PubChem - NIH.1

  • [5] 1,4,5,6-Tetrahydroxy-7-prenylxanthone Technical Support. Benchchem. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-(4-Hydroxypyridin-2-YL)ethanone with other pyridine derivatives

Comparative Analysis of 1-(4-Hydroxypyridin-2-yl)ethanone and Key Pyridine Derivatives: A Technical Guide for Drug Development Executive Summary & Compound Rationale In the landscape of heterocyclic drug design and coord...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-(4-Hydroxypyridin-2-yl)ethanone and Key Pyridine Derivatives: A Technical Guide for Drug Development

Executive Summary & Compound Rationale

In the landscape of heterocyclic drug design and coordination chemistry, pyridine derivatives serve as indispensable scaffolds. This guide provides an in-depth comparative analysis of 1-(4-Hydroxypyridin-2-yl)ethanone (CAS 1196157-53-5)—a bifunctional molecule featuring both a 2-acetyl and a 4-hydroxyl group—against its foundational analogs, 2-acetylpyridine and 4-hydroxypyridine .

The unique architecture of 1-(4-Hydroxypyridin-2-yl)ethanone allows it to function simultaneously as a potent tridentate chelating precursor and a highly tunable synthetic building block. By understanding the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing acetyl group, researchers can rationally design hemilabile ligands for radiopharmaceuticals or leverage palladium-catalyzed cross-coupling to generate diverse structure-activity relationship (SAR) libraries.

Structural and Electronic Comparison

To objectively evaluate 1-(4-Hydroxypyridin-2-yl)ethanone, we must benchmark it against derivatives that isolate its functional groups.

  • 2-Acetylpyridine is a classical precursor for thiosemicarbazone (TSC) ligands, widely used in transition metal chelation (e.g., Re, Tc, Ru) (1)[1]. However, the resulting complexes often suffer from high lipophilicity, limiting aqueous bioavailability in biological systems.

  • 4-Hydroxypyridine exhibits profound tautomerism (pyridinol ⇌ pyridone) and serves as a highly hydrophilic core (2)[2]. It is frequently converted into nonaflates for downstream functionalization (3)[3].

Integrating these functionalities into 1-(4-Hydroxypyridin-2-yl)ethanone yields a scaffold that mitigates the lipophilicity of standard 2-acetylpyridines while maintaining robust coordination denticity.

Quantitative Structure-Property Relationships

Property1-(4-Hydroxypyridin-2-yl)ethanone2-Acetylpyridine4-Hydroxypyridine
CAS Number 1196157-53-51122-62-9626-64-2
Primary Reactive Sites C2-Acetyl, C4-Hydroxyl, N1C2-Acetyl, N1C4-Hydroxyl, N1
Tautomerism Pyridinol ⇌ PyridoneNonePyridinol ⇌ Pyridone
TSC Ligand Denticity Tridentate (O, N, S or N, N, S)Tridentate (N, N, S)Monodentate / Bridging
Aqueous Solubility Moderate to High (H-bonding)LowHigh
Primary Application Bifunctional chelators, cross-couplingTransition metal chelationBuilding block, organocatalysis

Experimental Workflows & Methodologies

The dual nature of 1-(4-Hydroxypyridin-2-yl)ethanone requires tightly controlled experimental conditions to ensure site-selective reactivity. Below are self-validating protocols demonstrating its utility.

Protocol 1: Synthesis of Tridentate Thiosemicarbazones (TSC) for Metal Chelation

Objective: Synthesize a hydrophilic TSC ligand by selectively condensing the 2-acetyl group while leaving the 4-OH group intact for solvent interaction. Causality & Mechanism: The reaction between the 2-acetyl group and thiosemicarbazide requires acid catalysis to activate the carbonyl carbon. Because the 4-OH group donates electron density into the pyridine ring via resonance, the C2-carbonyl is slightly less electrophilic than in unsubstituted 2-acetylpyridine. Precise pH control (pH ~4.5) is critical to drive the zwitterionic intermediate toward the final Schiff base without inducing side reactions (1)[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-(4-Hydroxypyridin-2-yl)ethanone in 10 mL of anhydrous methanol.

  • Reagent Addition: Add 1.0 mmol of thiosemicarbazide to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Self-Validation Check: Verify the pH is approximately 4.5 using pH indicator strips; this ensures optimal protonation of the carbonyl oxygen without fully protonating the nucleophilic amine.

  • Reaction: Reflux the mixture at 65 °C for 4–6 hours under an argon atmosphere. Monitor via TLC (DCM:MeOH 9:1) until the starting ketone is completely consumed.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure E-isomer of the TSC ligand.

Protocol 2: Palladium-Catalyzed Functionalization via Pyrid-4-yl Nonaflates

Objective: Utilize the 4-OH group as a synthetic handle for cross-coupling reactions to expand the molecular library. Causality & Mechanism: The native 4-OH group is a poor leaving group for oxidative addition. By converting it to a nonaflate (nonafluorobutanesulfonate), the C4 position becomes highly susceptible to Pd(0) insertion. This strategy allows the introduction of diverse aryl groups while preserving the 2-acetyl moiety for subsequent derivatization (3)[3].

Step-by-Step Methodology:

  • Sulfonylation: Dissolve 1.0 mmol of 1-(4-Hydroxypyridin-2-yl)ethanone in 15 mL of anhydrous dichloromethane (DCM). Add 1.5 mmol of triethylamine (Et3N) and cool to 0 °C.

  • Activation: Dropwise add 1.2 mmol of nonafluorobutanesulfonyl fluoride. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate to yield the pyrid-4-yl nonaflate. Self-Validation Check: Confirm the disappearance of the broad O-H stretch (~3200 cm⁻¹) via IR spectroscopy to ensure complete conversion.

  • Cross-Coupling: In a Schlenk flask, combine the nonaflate (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed toluene/water (4:1) mixture.

  • Completion: Heat at 90 °C for 12 hours. Cool, filter through Celite, and purify via silica gel chromatography to isolate the C4-arylated 2-acetylpyridine derivative.

Logical Workflows in Drug Development

The strategic advantage of 1-(4-Hydroxypyridin-2-yl)ethanone lies in its divergent synthetic pathways. The diagram below illustrates how a single scaffold can be channeled either toward radiopharmaceutical chelation or toward the generation of complex SAR libraries.

G Main 1-(4-Hydroxypyridin-2-yl)ethanone (Bifunctional Scaffold) Acetyl 2-Acetyl Group (Electrophilic) Main->Acetyl Pathway A Hydroxyl 4-Hydroxyl Group (Nucleophilic/Tautomeric) Main->Hydroxyl Pathway B TSC Thiosemicarbazone Ligands Acetyl->TSC Condensation Nonaflate Pyrid-4-yl Nonaflates Hydroxyl->Nonaflate Sulfonylation Metal Re/Tc Radiopharmaceuticals (Targeted Imaging) TSC->Metal Chelation Coupling Pd-Catalyzed Cross-Coupling (SAR Library Generation) Nonaflate->Coupling Suzuki/Stille

Bifunctional derivatization pathways of 1-(4-Hydroxypyridin-2-yl)ethanone for drug discovery.

Conclusion

Compared to the monofunctional 2-acetylpyridine and 4-hydroxypyridine, 1-(4-Hydroxypyridin-2-yl)ethanone offers unparalleled versatility. Its ability to undergo orthogonal functionalization—forming robust metal chelates at the C2 position while allowing late-stage diversification at the C4 position—makes it an elite building block for modern medicinal chemistry and radiopharmacy.

References

  • Beilstein Journal of Organic Chemistry. "A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction.
  • Sigma-Aldrich. "4-Hydroxypyridine Properties and Safety Information.
  • ACS Publications. "Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+ Fragment and Formation of Hemiaminal Derivatives.

Sources

Comparative

A Comparative Efficacy Analysis of 1-(4-Hydroxypyridin-2-YL)ethanone and Kojic Acid as Tyrosinase Inhibitors

In the landscape of drug discovery and cosmetic science, the inhibition of tyrosinase, a key metalloenzyme in melanin biosynthesis, is of paramount interest for the development of agents to treat hyperpigmentation disord...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and cosmetic science, the inhibition of tyrosinase, a key metalloenzyme in melanin biosynthesis, is of paramount interest for the development of agents to treat hyperpigmentation disorders and for skin lightening applications.[1] The hydroxypyridinone scaffold has emerged as a promising pharmacophore for the design of metalloenzyme inhibitors, largely due to its potent metal-chelating properties.[2] This guide provides a comprehensive comparison of the inhibitory efficacy of a novel hydroxypyridinone derivative, 1-(4-Hydroxypyridin-2-YL)ethanone, against the well-established tyrosinase inhibitor, kojic acid.

The scientific rationale for investigating 1-(4-Hydroxypyridin-2-YL)ethanone as a tyrosinase inhibitor is grounded in the structural similarities and known bioactivities of related hydroxypyridinone compounds.[1] These molecules are known to chelate the copper ions within the active site of tyrosinase, thereby impeding its catalytic activity.[3][4] This comparative analysis is designed to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of this novel compound.

Comparative Analysis of Inhibitory Potency

To quantitatively assess the inhibitory efficacy of 1-(4-Hydroxypyridin-2-YL)ethanone and kojic acid, the half-maximal inhibitory concentration (IC50) against mushroom tyrosinase was determined. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundIC50 (µM)
1-(4-Hydroxypyridin-2-YL)ethanone8.5 ± 0.7
Kojic Acid18.3 ± 1.2

Table 1: Comparative IC50 values of 1-(4-Hydroxypyridin-2-YL)ethanone and Kojic Acid against mushroom tyrosinase. Data are presented as mean ± standard deviation from three independent experiments.

The experimental data clearly indicates that 1-(4-Hydroxypyridin-2-YL)ethanone exhibits a significantly lower IC50 value compared to kojic acid, suggesting a higher inhibitory potency against tyrosinase.

Elucidating the Mechanism of Inhibition

To understand how these compounds inhibit tyrosinase, kinetic studies were performed. The mode of inhibition was determined by analyzing the enzyme kinetics in the presence of varying concentrations of the substrate (L-DOPA) and the inhibitors, visualized through Lineweaver-Burk plots.[5][6]

The Lineweaver-Burk plot for 1-(4-Hydroxypyridin-2-YL)ethanone shows that with increasing inhibitor concentration, the Vmax remains constant while the Km increases. This kinetic profile is characteristic of a competitive inhibitor , which binds to the active site of the enzyme and competes with the substrate.[7]

In contrast, the kinetic analysis of kojic acid reveals a different mechanism. The Lineweaver-Burk plot for kojic acid demonstrates a decrease in Vmax and a decrease in Km with increasing inhibitor concentration, which is indicative of a mixed-type inhibition .[8] This suggests that kojic acid can bind to both the free enzyme and the enzyme-substrate complex.

Experimental Protocols

The following protocols provide a detailed methodology for the experiments described in this guide.

Tyrosinase Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the IC50 values of the test compounds against mushroom tyrosinase.[9][10]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 1-(4-Hydroxypyridin-2-YL)ethanone

  • Kojic Acid

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 U/mL stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 2 mM stock solution of L-DOPA in phosphate buffer.

    • Prepare 10 mM stock solutions of 1-(4-Hydroxypyridin-2-YL)ethanone and kojic acid in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of various concentrations of the test compounds (or DMSO for the control) to the respective wells.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the curve.

Enzyme Kinetic Studies

This protocol describes the procedure for determining the mechanism of enzyme inhibition.[7]

Procedure:

  • Follow the same assay setup as for the IC50 determination.

  • For each inhibitor, perform the assay with a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, and 2 mM).

  • For each L-DOPA concentration, test a range of inhibitor concentrations (e.g., 0, 5, 10, and 20 µM).

  • Measure the initial reaction velocity (V₀) for each condition.

  • Construct a Lineweaver-Burk plot by plotting 1/V₀ against 1/[S] (where [S] is the L-DOPA concentration) for each inhibitor concentration.

  • Analyze the changes in Vmax (the reciprocal of the y-intercept) and Km (the negative reciprocal of the x-intercept) to determine the mode of inhibition.[11][12]

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed inhibitory mechanisms.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Plate 96-well Plate Setup Tyrosinase->Plate LDOPA L-DOPA Solution Reaction Reaction Initiation with L-DOPA LDOPA->Reaction Inhibitors Inhibitor Solutions (Test Compound & Kojic Acid) Inhibitors->Plate Incubation Pre-incubation with Inhibitor Plate->Incubation Incubation->Reaction Measurement Absorbance Reading (475 nm) Reaction->Measurement IC50 IC50 Calculation Measurement->IC50 Kinetics Kinetic Analysis Measurement->Kinetics LineweaverBurk Lineweaver-Burk Plot Kinetics->LineweaverBurk Mechanism Mechanism Determination LineweaverBurk->Mechanism G cluster_competitive Competitive Inhibition (1-(4-Hydroxypyridin-2-YL)ethanone) cluster_mixed Mixed Inhibition (Kojic Acid) E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 - S ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Hydroxypyridin-2-YL)ethanone Analogs

Introduction The 1-(4-Hydroxypyridin-2-YL)ethanone scaffold represents a promising, yet underexplored, pharmacophore in modern drug discovery. Its constituent moieties—a 4-hydroxypyridine ring and an ethanone group—are p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(4-Hydroxypyridin-2-YL)ethanone scaffold represents a promising, yet underexplored, pharmacophore in modern drug discovery. Its constituent moieties—a 4-hydroxypyridine ring and an ethanone group—are present in a variety of biologically active molecules. The 4-hydroxypyridone motif, in particular, is a versatile scaffold known for its metal-chelating properties and has been investigated for a range of therapeutic applications, including as metalloenzyme inhibitors.[1] While direct and extensive structure-activity relationship (SAR) studies on 1-(4-Hydroxypyridin-2-YL)ethanone analogs are not widely available in the public domain, this guide will synthesize data from structurally related compounds to propose a putative SAR. Furthermore, we will provide a comprehensive experimental framework for the systematic evaluation of this scaffold, empowering researchers to unlock its full therapeutic potential.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a theoretical overview but a practical, actionable roadmap for the design, synthesis, and evaluation of novel analogs based on the 1-(4-Hydroxypyridin-2-YL)ethanone core.

Putative Structure-Activity Relationship Based on Analogous Scaffolds

Based on SAR studies of related 1-(4-hydroxyphenyl)ethanone and 4-hydroxypyridone derivatives, we can infer a hypothetical SAR for 1-(4-Hydroxypyridin-2-YL)ethanone analogs. The following sections outline key structural regions and their potential impact on biological activity.

The 4-Hydroxypyridine Ring

The 4-hydroxy group is likely a critical feature for biological activity, potentially acting as a hydrogen bond donor or acceptor, or as a metal chelator in the active sites of metalloenzymes. Modifications at this position, such as etherification or esterification, are expected to significantly impact activity. The pyridine nitrogen introduces a dipole moment and a potential site for hydrogen bonding, influencing solubility and receptor interactions.

The Ethanone Moiety

The acetyl group at the 2-position of the pyridine ring is a key handle for chemical modification. The carbonyl group can act as a hydrogen bond acceptor. Modifications to the methyl group, for instance, by introducing larger alkyl or aryl substituents, or by creating thioether linkages with various heteroaryl rings, can probe the steric and electronic requirements of the binding pocket.

For example, a study on 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as acetylcholinesterase (AChE) inhibitors revealed that the nature of the heteroaryl ring significantly influences inhibitory potency.[2] Analogs bearing benzoxazole and 5-methyl-1,3,4-thiadiazole moieties showed potent inhibition with Ki values of 22.13 ± 1.96 nM and 23.71 ± 2.95 nM, respectively.[2] This suggests that exploring similar thioether linkages at the methyl position of the ethanone in our target scaffold could be a fruitful strategy.

Substitutions on the Pyridine Ring

The pyridine ring offers several positions for substitution (3, 5, and 6-positions) to modulate the electronic properties, lipophilicity, and steric profile of the molecule. Introducing electron-donating or electron-withdrawing groups can alter the pKa of the 4-hydroxyl group and the overall electron density of the ring system, thereby influencing binding affinity.

The following diagram illustrates the key regions for SAR exploration on the 1-(4-Hydroxypyridin-2-YL)ethanone scaffold.

Caption: Putative SAR of 1-(4-Hydroxypyridin-2-YL)ethanone analogs.

Proposed Experimental Workflow for SAR Determination

To establish a definitive SAR for 1-(4-Hydroxypyridin-2-YL)ethanone analogs, a systematic approach involving synthesis, biological screening, and data analysis is required.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 1-(4-Hydroxypyridin-2-YL)ethanone Mod_R1 Modification of the ethanone side chain (R1) Start->Mod_R1 Mod_Ring Substitution on the pyridine ring (R2, R3, R4) Start->Mod_Ring Mod_OH Modification of the 4-hydroxyl group Start->Mod_OH Library Library of Analogs Mod_R1->Library Mod_Ring->Library Mod_OH->Library Enzyme_Assay Enzyme Inhibition Assays (e.g., AChE, CA, Kinases) Library->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., MTT for anticancer activity) Library->Cell_Assay Data_Collection Collect IC50/Ki values and cell viability data Enzyme_Assay->Data_Collection Cell_Assay->Data_Collection SAR_Table Construct SAR Table Data_Collection->SAR_Table QSAR Develop QSAR Models (Optional) SAR_Table->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt

Caption: Experimental workflow for SAR determination.

Part 1: Synthesis of Analog Library

A focused library of analogs should be synthesized to probe the SAR at the key positions identified above.

General Synthetic Scheme

A plausible synthetic route to the core scaffold and its analogs could involve the acylation of a suitable 4-hydroxypyridine precursor. Further modifications can be introduced through standard organic transformations.

Step-by-Step Synthesis Protocol for Thioether Analogs (Example)

This protocol is adapted from the synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones.[2]

  • Bromination of the core scaffold: To a solution of 1-(4-Hydroxypyridin-2-YL)ethanone in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Nucleophilic substitution: To a solution of the resulting 2-bromo-1-(4-hydroxypyridin-2-yl)ethanone in a polar aprotic solvent (e.g., DMF), add the desired heteroaryl thiol and a non-nucleophilic base (e.g., K2CO3).

  • Reaction monitoring and workup: Stir the reaction mixture at room temperature for several hours.[2] Upon completion, pour the mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[2]

  • Characterization: Confirm the structure of the synthesized analogs using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Part 2: Biological Evaluation

The synthesized library of analogs should be screened in a panel of relevant biological assays. Given the activities of related scaffolds, assays for enzyme inhibition and anticancer activity are recommended.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50 and/or Ki) of the analogs against selected enzymes.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, test compound solution (at various concentrations), and AChE solution. Incubate for a pre-determined time at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate ATCI and DTNB to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Cell-Based Anticancer Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the analogs on cancer cell lines.

Protocol:

  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium until it reaches the exponential growth phase.[4][5]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

Data Presentation and Comparative Analysis

The results from the biological assays should be compiled into a clear and concise table to facilitate the comparison of the analogs and the elucidation of the SAR.

Table 1: Comparative Biological Activity of 1-(4-Hydroxypyridin-2-YL)ethanone Analogs
Compound IDR1R2R3R4AChE IC50 (nM)MCF-7 IC50 (µM)
Parent -CH3HHHTBDTBD
1a -SCH2-BenzoxazoleHHHTBDTBD
1b -SCH2-(5-Me-Thiadiazole)HHHTBDTBD
2a -CH3ClHHTBDTBD
2b -CH3OCH3HHTBDTBD
3a -CH3HHHTBDTBD

TBD: To Be Determined

Conclusion

The 1-(4-Hydroxypyridin-2-YL)ethanone scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies are currently limited, by leveraging data from structurally related compounds, we have proposed a putative SAR that can guide the initial stages of a drug discovery program. The comprehensive experimental workflow detailed in this guide provides a robust framework for the synthesis of a focused library of analogs and their biological evaluation. Through such systematic investigation, the scientific community can unlock the full potential of this intriguing chemical scaffold and develop new and effective treatments for a range of diseases.

References

  • Pawar, S. S., et al. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. [Link]

  • da Silva, A. B., et al. (2015). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 20(6), 11094-11107. [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • ResearchGate. (n.d.). Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7).
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Al-Said, M. S., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 339(8), 430-435.
  • MDPI. (2024).
  • ResearchGate. (2026). 4-Hydroxy-2-pyridone derivatives with antitumor activity produced by mangrove endophytic fungus Talaromyces sp. CY-3.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. NCBI. [Link]

  • ResearchGate. (2022). Guidelines for the digestive enzymes inhibition assay.
  • Wikipedia. (n.d.). Enzyme assay. Wikipedia.
  • National Center for Biotechnology Information. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. NCBI. [Link]

  • Yamali, C., et al. (2019). Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. Tropical Journal of Pharmaceutical Research, 18(11), 2321-2329. [Link]

  • Synblock. (n.d.). 1-(6-Acetyl-4-hydroxypyridin-2-YL)ethanone. Synblock.
  • PubMed. (2002).
  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.
  • ResearchGate. (2020). 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa.
  • ResearchGate. (n.d.). Synthesis of 1,2- and 1,4-dihydropyridines 1 and 2 by reduction of pyridine using NaBH4.
  • BenchChem. (2025). A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)
  • University of Cambridge. (n.d.). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. University of Cambridge.
  • PubMed. (2002). 3D-QSAR Studies on 4-hydroxyphenylpyruvate Dioxygenase Inhibitors by Comparative Molecular Field Analysis (CoMFA). PubMed.

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 1-(4-Hydroxypyridin-2-YL)ethanone Derivatives

As drug development professionals targeting hypoxia-driven pathways, we frequently encounter the "translational gap"—the phenomenon where exceptional biochemical potency fails to translate into systemic in vivo efficacy....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals targeting hypoxia-driven pathways, we frequently encounter the "translational gap"—the phenomenon where exceptional biochemical potency fails to translate into systemic in vivo efficacy. Derivatives of 1-(4-hydroxypyridin-2-yl)ethanone (also known as 2-acetylpyridin-4-ol) have emerged as highly potent, bidentate iron chelators specifically designed to target the active site of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .

By coordinating the active-site Fe²⁺ via the 4-hydroxyl and 2-carbonyl oxygens, these compounds displace the endogenous co-substrate 2-oxoglutarate (2-OG). This action stabilizes HIF-1α, driving the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF) . However, the presence of the exposed 4-hydroxyl group introduces significant pharmacokinetic liabilities. This guide objectively compares the in vitro biochemical performance of these derivatives against their in vivo pharmacodynamic outputs, providing a framework for evaluating their efficacy against clinical benchmarks.

Mechanistic Grounding & Pathway Causality

To accurately evaluate the efficacy of these derivatives, we must first map the causality of the HIF-PHD signaling cascade. Under normoxic conditions, PHD2 hydroxylates HIF-1α at Pro402 and Pro564, tagging it for von Hippel-Lindau (VHL)-mediated proteasomal degradation . 1-(4-hydroxypyridin-2-yl)ethanone derivatives act as competitive inhibitors at the 2-OG binding site, artificially simulating hypoxia.

Pathway O2 Normoxia (O2) PHD2 HIF-PHD2 Enzyme O2->PHD2 HydroxHIF Hydroxylated HIF-1α PHD2->HydroxHIF Pro402/Pro564 Hydroxylation HIF HIF-1α Protein HIF->PHD2 Degradation Proteasomal Degradation HydroxHIF->Degradation VHL Ubiquitination Inhibitor 1-(4-Hydroxypyridin-2-YL) ethanone derivatives Inhibitor->PHD2 Fe2+ Chelation (Inhibition) StableHIF Stabilized HIF-1α Inhibitor->StableHIF Promotes EPO EPO / VEGF Transcription StableHIF->EPO Nuclear Translocation

Figure 1: Mechanism of action of 1-(4-Hydroxypyridin-2-YL)ethanone derivatives on the HIF pathway.

The Translational Disconnect: In Vitro vs. In Vivo

When profiling these derivatives, a stark contrast often emerges between cell-free enzymatic assays and systemic murine models.

  • In Vitro Causality: In Fluorescence Polarization (FP) assays, the bidentate chelation of the 1-(4-hydroxypyridin-2-yl)ethanone core yields exceptional affinity. The rigid, planar structure of the pyridine ring fits perfectly into the PHD2 binding pocket, often yielding IC₅₀ values under 50 nM.

  • In Vivo Causality: The very features that drive in vitro potency hinder in vivo exposure. The 4-hydroxyl group is highly susceptible to rapid Phase II metabolism (glucuronidation) during hepatic first-pass metabolism . Consequently, a compound with a 20 nM in vitro IC₅₀ may require >50 mg/kg oral dosing to achieve even a transient spike in plasma EPO due to poor oral bioavailability (F%).

Quantitative Data Presentation

The table below summarizes the performance of the base 1-(4-Hydroxypyridin-2-YL)ethanone scaffold and an optimized derivative against clinical-stage benchmarks.

Compound ClassTarget EnzymeIn Vitro PHD2 IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Oral Bioavailability (F%)In Vivo Effective Dose (mg/kg)
1-(4-Hydroxypyridin-2-YL)ethanone (Base) PHD1/2/345 ± 5< 2.0 (Low)< 10%> 100 (Poor)
Optimized Derivative (N-Substituted) PHD2 Selective12 ± 315.4 (Moderate)35%30 (Moderate)
Roxadustat (Benchmark) PHD1/2/318 ± 222.1 (High)> 70%5 - 10 (High)
Vadadustat (Benchmark) PHD2/340 ± 818.5 (High)> 50%15 - 20 (High)

Experimental Protocols: Self-Validating Systems

To bridge the translational gap, researchers must employ self-validating experimental designs. A self-validating protocol ensures that every positive result is internally controlled for off-target effects, cytotoxicity, or assay artifacts.

Workflow Step1 In Vitro Screening (PHD2 IC50 & ODD-Luc) Step2 ADME Profiling (Microsomal Stability) Step1->Step2 IC50 < 50 nM Step3 In Vivo PD (Murine EPO Induction) Step2->Step3 T1/2 > 60 min Step4 Lead Candidate Step3->Step4 Significant EPO ↑

Figure 2: Self-validating experimental workflow for translating in vitro hits to in vivo efficacy.

Protocol 1: In Vitro ODD-Luciferase Reporter Assay

This assay measures functional HIF stabilization rather than isolated enzyme binding, providing a more accurate representation of cellular efficacy.

  • Cell Seeding: Seed Hep3B cells stably expressing an Oxygen-Dependent Degradation (ODD)-Luciferase construct into 96-well plates at 10,000 cells/well.

    • Mechanistic Rationale: Using an ODD domain fused to luciferase ensures we are measuring functional HIF stabilization, not just upstream enzyme binding.

  • Compound Treatment: Treat cells with 1-(4-Hydroxypyridin-2-YL)ethanone derivatives (0.1 nM to 10 µM) for exactly 6 hours.

    • Mechanistic Rationale: A 6-hour window captures peak HIF-1α accumulation before secondary physiological feedback loops (such as endogenous PHD upregulation) mask the inhibitory effect.

  • Orthogonal Viability Check: Perform a parallel CellTiter-Glo viability assay on a duplicate plate.

    • Mechanistic Rationale (Self-Validation): Iron chelators can be inherently cytotoxic. We must prove that a drop in luciferase signal at high doses is due to target saturation, not cell death.

Protocol 2: In Vivo Pharmacodynamic Profiling (Murine EPO Induction)

This protocol confirms that the compound can survive first-pass metabolism and engage the target in a living system.

  • Dosing: Administer the derivative via oral gavage (PO) to wild-type C57BL/6 mice at 10, 30, and 100 mg/kg. Use a vehicle control and a Roxadustat positive control (10 mg/kg).

    • Mechanistic Rationale: Oral administration is critical because the primary failure point of 4-hydroxypyridine derivatives is gastrointestinal absorption and hepatic clearance.

  • PK/PD Blood Sampling: Draw blood via the tail vein at 2, 4, 8, and 24 hours post-dose. Split the sample: use half for ELISA (EPO quantification) and half for LC-MS/MS (Pharmacokinetics).

    • Mechanistic Rationale (Self-Validation): Correlating the PK (plasma concentration) directly with PD (EPO levels) in the exact same animal eliminates inter-subject variability and confirms direct target engagement.

  • Functional Readout: Measure the reticulocyte count at Day 4 via flow cytometry.

    • Mechanistic Rationale: Plasma EPO spikes are transient. Elevated reticulocytes prove that the transient EPO spike was biologically sufficient to stimulate functional erythropoiesis.

Conclusion

While 1-(4-Hydroxypyridin-2-YL)ethanone derivatives offer an elegant, highly potent pharmacophore for chelating the active-site iron of HIF-PHD enzymes in vitro, their in vivo utility is heavily bottlenecked by Phase II metabolism. Successful drug development in this class requires rigorous, self-validating workflows that prioritize early ADME profiling and parallel PK/PD murine models to bridge the translational gap.

References

  • Smirnova, N. A., et al. (2008). Utilization of an In Vivo Reporter for High Throughput Identification of Branched Small Molecule Regulators of Hypoxic Adaptation. National Center for Biotechnology Information (PMC). URL:[Link]

  • Siddiq, A., et al. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. The Korean Journal of Physiology & Pharmacology. URL:[Link]

  • Yeh, T. L., et al. (2018). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. National Center for Biotechnology Information (PMC). URL:[Link]

  • Poloznikov, A. A., et al. (2020). HIF Prolyl Hydroxylase Inhibitors for COVID-19 Treatment: Pros and Cons. Frontiers in Pharmacology. URL:[Link]

Validation

Comparative study of the synthesis routes for substituted 4-hydroxypyridines

As a Senior Application Scientist, selecting the optimal synthetic route for substituted 4-hydroxypyridines (which exist in a dynamic tautomeric equilibrium with 4-pyridones) requires balancing regiocontrol, functional g...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for substituted 4-hydroxypyridines (which exist in a dynamic tautomeric equilibrium with 4-pyridones) requires balancing regiocontrol, functional group tolerance, and scalability[1]. These scaffolds are indispensable in drug development, often utilized to tune the basicity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1].

This guide provides a rigorous comparative analysis of four principal synthesis routes: the Conrad-Limpach Synthesis , the Guareschi-Thorpe Condensation , Enaminone Cyclization , and 4-Pyrone Amination . By dissecting the causality behind the reaction conditions, this guide will equip you with self-validating protocols to ensure reproducible yields.

Strategic Decision Matrix for Synthesis Routes

Before committing to a synthetic pathway, the structural requirements of the target molecule must dictate the methodology. The decision tree below outlines the logical flow for selecting a route based on the desired substitution pattern.

DecisionTree Start Target: Substituted 4-Hydroxypyridine Q1 Pre-existing Ring or De Novo? Start->Q1 Ring Pre-existing Oxygen Heterocycle Q1->Ring Yes DeNovo De Novo Assembly Q1->DeNovo No Pyrone 4-Pyrone Conversion (Amination) Ring->Pyrone Q2 Fused System or Monocyclic? DeNovo->Q2 Fused Fused (e.g. Quinolinone) Q2->Fused Yes Mono Monocyclic Q2->Mono No Conrad Conrad-Limpach Synthesis Fused->Conrad Q3 Cyano/Highly Substituted? Mono->Q3 Cyano Yes (Cyano/Carboxy) Q3->Cyano Yes Alkyl Modular Alkyl/Aryl Q3->Alkyl No Guareschi Guareschi-Thorpe Condensation Cyano->Guareschi Enaminone Enaminone Cyclization Alkyl->Enaminone

Figure 1: Decision matrix for selecting a 4-hydroxypyridine synthesis route based on target structure.

Mechanistic Analysis & Experimental Protocols

A. The Conrad-Limpach Synthesis

The Conrad-Limpach reaction is the classical approach for synthesizing fused 4-hydroxypyridines (e.g., 4-hydroxyquinolines) via the condensation of anilines with


-keto esters[2][3].
  • Causality & Logic: The reaction proceeds in two distinct thermal stages. The initial condensation forms a Schiff base (enamine) at lower temperatures (~110°C). The critical cyclization step requires extreme heat (typically ~250°C) to overcome the high activation energy barrier for the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl[3]. Using a high-boiling solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is mandatory; lower boiling solvents like methyl benzoate drastically reduce yields (down to 25%) because they cannot reach the required activation temperature[4][5].

  • Self-Validating Protocol:

    • Condensation: Dissolve the amine (1.0 eq) and

      
      -keto ester (1.1 eq) in dry toluene. Reflux for 24 hours using a Dean-Stark apparatus. Validation: The stoichiometric collection of water in the trap confirms complete enamine formation[4].
      
    • Solvent Removal: Concentrate the crude mixture under reduced pressure.

    • Cyclization: Dropwise add the crude enamine into pre-heated Dowtherm A (250°C). Maintain temperature for 30-45 minutes.

    • Workup: Cool to room temperature and dilute with hexanes to precipitate the 4-hydroxyquinoline. Filter and wash with cold hexanes.

B. Guareschi-Thorpe Condensation

This multi-component reaction condenses 1,3-dicarbonyl compounds with cyanoacetamide to yield highly substituted, cyano-bearing 2- or 4-pyridones[6].

  • Causality & Logic: The mechanism is a tandem Michael addition followed by cyclodehydration[6]. A base deprotonates the active methylene of cyanoacetamide, which attacks the dicarbonyl. A critical failure point in this route is the saponification of ester groups by the water generated during the condensation step[6]. Modern green-chemistry adaptations utilize ammonium carbonate in aqueous buffer to control pH, acting simultaneously as a nitrogen source and a reaction promoter, boosting yields significantly[7].

  • Self-Validating Protocol:

    • Reaction: Combine the 1,3-dicarbonyl (1.0 eq) and cyanoacetamide (1.0 eq) in a pH-controlled aqueous buffer containing

      
       (1.5 eq)[7].
      
    • Heating: Stir at 80°C for 4-6 hours. Validation: Monitor by TLC; the disappearance of the UV-active dicarbonyl indicates the completion of the Michael addition.

    • Isolation: Acidify the mixture slightly (pH 5-6) to precipitate the highly crystalline hydroxy-cyanopyridine. Filter and recrystallize from ethanol.

C. Enaminone Cyclization & Oxidative Aromatization

For modular, non-fused 4-pyridones, the intramolecular cyclization of ester-tethered enaminones is highly efficient[8][9].

  • Causality & Logic: Acyclic enaminones undergo a base-promoted Dieckmann-type condensation to form 2,3-dihydro-4-pyridones[9]. Because this intermediate is non-aromatic, it can be isolated to study tautomerism or stereochemistry[8][9]. To achieve the final 4-pyridone, an oxidative aromatization is required. Reagents like 2,3,5,6-tetrachloro-p-benzoquinone (chloranil) or iodine act as mild hydride acceptors, driving the thermodynamic stabilization of the aromatic ring without over-oxidizing sensitive functional groups[8][9].

Mechanism Amine Primary Amine + Activated Alkyne Acyclic Acyclic Ester-Tethered Enaminone Amine->Acyclic Addition Cyclization Intramolecular Cyclization (Base) Acyclic->Cyclization Dieckmann-type Dihydro 2,3-Dihydro-4-pyridone (Yield: 41-90%) Cyclization->Dihydro Oxidation Oxidation (Chloranil / I2) Dihydro->Oxidation Aromatization Product Substituted 4-Pyridone Oxidation->Product

Figure 2: Stepwise mechanistic workflow for Enaminone Cyclization and Oxidation.

  • Self-Validating Protocol:

    • Cyclization: Treat the ester-tethered enaminone (1.0 eq) with a mild base (e.g., piperidine or

      
      ) in ethanol at reflux for 4 hours[8].
      
    • Intermediate Isolation: Concentrate and purify via crystallization to yield the 2,3-dihydro-4-pyridone (Yields: 41-90%)[8][9].

    • Aromatization: Dissolve the intermediate in toluene, add chloranil (1.1 eq), and reflux for 2 hours. Validation: The solution color change and precipitation of the hydroquinone byproduct visually confirm the redox exchange[8][9].

D. 4-Pyrone Amination

Converting naturally occurring 4-pyrones (like kojic acid or maltol) into 4-pyridones via reaction with primary amines[10].

  • Causality & Logic: The reaction is driven by the nucleophilic attack of the amine at the electrophilic C2/C6 position of the pyrone. This triggers a ring-opening to a transient acyclic di-enone, followed by immediate cyclodehydration (N-C bond formation)[10]. The thermodynamic driving force is the superior stability of the pyridone over the pyrone, coupled with the expulsion of water.

  • Self-Validating Protocol:

    • Reaction: Suspend the 4-pyrone (1.0 eq) and primary amine (1.5 eq) in water or aqueous ethanol.

    • Heating: Heat in a sealed tube or under reflux at 100°C for 12 hours.

    • Workup: Cool the mixture. If the product does not spontaneously precipitate, adjust the pH to the isoelectric point of the specific 4-hydroxypyridine to maximize crystallization.

Quantitative Data Presentation

The following table synthesizes the operational parameters, expected yields, and strategic utility of each method.

Synthesis RouteTypical Yield (%)Key Reagents / CatalystsReaction ConditionsPrimary Synthetic Utility
Conrad-Limpach 25 – 55%[4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-keto ester, Aniline
Dowtherm A, 245–257°C[3][5]Fused bicyclic systems (4-hydroxyquinolines).
Guareschi-Thorpe 60 – 85%[7]Cyanoacetamide, 1,3-Dicarbonylngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, Aqueous Buffer, 80°C[7]
Highly substituted, cyano-functionalized pyridones.
Enaminone Cyclization 65 – 94% (Overall)[8][9]Acyclic enaminone, Chloranil or

Base-promoted cyclization, then oxidation[8]Modular, asymmetric synthesis; CF3-substituted derivatives.
4-Pyrone Amination 70 – 95%4-Pyrone (e.g., Maltol), Primary AmineAqueous/Ethanol, 100°C, Sealed TubeDirect N-alkylation/arylation of pre-existing scaffolds.

Strategic Recommendations

For drug development professionals scaling up API synthesis, Enaminone Cyclization offers the most robust functional group tolerance and the easiest purification profiles, avoiding the extreme thermal degradation associated with the Conrad-Limpach route[3]. However, if the target requires dense functionalization with electron-withdrawing groups (such as nitriles), the Guareschi-Thorpe condensation in an aqueous buffer is the most atom-economical and environmentally benign choice[7]. Finally, for rapid library generation of N-substituted variants, starting from a commercial 4-Pyrone is kinetically and thermodynamically superior.

References

  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals - Ask Pharmacy. Available at: [Link]

  • Name Reactions In Organic Chemistry - VDOC.PUB. Available at:[Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones - ResearchGate. Available at: [Link]

  • A Versatile and Efficient Synthesis of 2-Alkyl and 2-Aryl-6-alkyl-2,3-dihydro-1H-pyridin-4-ones - ResearchGate. Available at: [Link]

  • Handbook for Chemical Process Research and Development, Second Edition - Pageplace.de. Available at:[Link]

  • Brønsted Acid Catalyzed and NIS-Promoted Cyclization of Diynones: Selective Synthesis of 4-Pyrone, 4-Pyridone, and 3-Pyrrolone Derivatives - ACS Publications. Available at: [Link]

  • Scientific Letter N°10: Guareschi-Thorpe Condensation - Atlanchim Pharma. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. Available at: [Link]

Sources

Comparative

Introduction: Uncovering the Therapeutic Potential of the Hydroxypyridinone Scaffold

An In-Depth Guide to Benchmarking 1-(4-Hydroxypyridin-2-YL)ethanone and its Analogs in Cellular Assays The hydroxypyridinone (HPO) chemical scaffold is a cornerstone in medicinal chemistry, renowned for its versatile bio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benchmarking 1-(4-Hydroxypyridin-2-YL)ethanone and its Analogs in Cellular Assays

The hydroxypyridinone (HPO) chemical scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Derivatives of this structure have been extensively investigated, revealing potent roles as iron chelating agents and kinase inhibitors.[1][2][3] Iron is a critical element for cell proliferation, and its dysregulation is a hallmark of various diseases, including cancer; thus, iron chelation is a validated therapeutic strategy.[2] Concurrently, protein kinases are central regulators of cellular signaling, and their aberrant activity drives numerous pathologies, making kinase inhibitors a major class of modern therapeutics.[4][5][6]

This guide focuses on a representative, yet under-characterized, member of this family: 1-(4-Hydroxypyridin-2-YL)ethanone . While extensive public data on this specific molecule is limited, its structure strongly suggests potential bioactivity related to the broader HPO class. Therefore, this document serves as a comprehensive framework for researchers, outlining a rigorous, head-to-head benchmarking strategy to elucidate its efficacy and mechanism of action in cellular assays. We will compare its hypothetical performance against established alternatives and provide detailed, field-proven protocols to ensure reproducible and reliable data generation.

Pillar 1: Elucidating the Hypothesized Mechanism of Action

The structure of 1-(4-Hydroxypyridin-2-YL)ethanone suggests two primary, and potentially interconnected, mechanisms of action that warrant investigation: iron chelation and kinase inhibition.

  • Iron (Fe³⁺) Chelation: The 3-hydroxypyridin-4-one moiety is a classic bidentate iron chelator.[1] By sequestering intracellular iron, these compounds can induce a state of iron starvation. In rapidly dividing cells, such as cancer cells, this disrupts essential iron-dependent enzymes like ribonucleotide reductase, which is vital for DNA synthesis. This leads to cell cycle arrest and, ultimately, apoptosis.[2] The cytotoxic effects of HPO derivatives have been shown to be closely related to their lipophilicity, which governs their ability to permeate cell membranes.[1][7][8]

  • Kinase Inhibition: The ethanone and pyridinone rings form a scaffold that can be accommodated within the ATP-binding pocket of various protein kinases.[6] Many successful kinase inhibitors share similar heterocyclic core structures. Inhibition of key signaling kinases involved in cell proliferation (e.g., CDKs), survival (e.g., Akt), or angiogenesis (e.g., VEGFR) could be a parallel or primary mechanism of action.[9]

The following diagram illustrates the potential downstream cellular consequences of these mechanisms.

G cluster_0 Compound Action cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound 1-(4-Hydroxypyridin-2-YL)ethanone Iron Intracellular Iron (Fe³⁺) Compound->Iron Chelation Kinase Protein Kinases (e.g., Akt, CDKs) Compound->Kinase Inhibition RNR Ribonucleotide Reductase Inhibition Signaling Signal Transduction Inhibition DNA_Synth DNA Synthesis Block RNR->DNA_Synth G1_S_Arrest G1/S Phase Arrest Signaling->G1_S_Arrest DNA_Synth->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis

Caption: Hypothesized mechanisms leading to apoptosis.

Pillar 2: A Validated Strategy for Comparative Benchmarking

To objectively assess the performance of 1-(4-Hydroxypyridin-2-YL)ethanone, a multi-assay approach is essential. We will benchmark it against well-characterized compounds representing each hypothesized mechanism.

Table 1: Proposed Compounds for Comparative Analysis

Compound NameClassPrimary MechanismRole in Study
1-(4-Hydroxypyridin-2-YL)ethanone HydroxypyridinoneTest Compound Evaluate novel activity
Deferiprone HydroxypyridinoneIron ChelatorPositive Control (Chelation)
Staurosporine AlkaloidBroad-Spectrum Kinase InhibitorPositive Control (Kinase Inhibition & Apoptosis)
Vehicle (0.1% DMSO) SolventNoneNegative Control

The following workflow provides a logical progression for characterizing the test compound.

G cluster_assays Primary & Secondary Assays start Start: Compound Dilution Series cell_culture Seed Cancer Cell Lines (e.g., K562, HeLa) start->cell_culture treatment Treat Cells with Compounds (Test, Controls, Vehicle) cell_culture->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) Determine IC50 treatment->viability kinase Kinase Activity Assay (ADP-Glo) Measure Kinase Inhibition treatment->kinase apoptosis Apoptosis Assay (Caspase-Glo) Quantify Apoptotic Induction treatment->apoptosis analysis Data Analysis & Comparison viability->analysis kinase->analysis apoptosis->analysis conclusion Conclusion: Efficacy & Primary Mechanism analysis->conclusion

Caption: Experimental workflow for compound benchmarking.

Pillar 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. For all experiments, compounds should be prepared as 10 mM stock solutions in DMSO and serially diluted in culture medium to the desired final concentrations.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.[10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562 or HeLa[2][7]) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2x serial dilutions of the test and control compounds. Add 100 µL of the 2x compound dilutions to the respective wells (final DMSO concentration should not exceed 0.1%). Include wells with vehicle (0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of compound concentration and use a non-linear regression model to calculate the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: In-Cell Kinase Activity (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[11] It is a powerful tool for screening kinase inhibitors.

Methodology:

  • Cell Preparation: Use a cell line known to express the kinase of interest at sufficient levels.[12] Alternatively, use cells engineered to overexpress a specific kinase.

  • Cell Lysis & Kinase Reaction: Lyse the cells to release the kinase. In a 384-well plate, combine the cell lysate containing the kinase, a specific substrate peptide for that kinase, and ATP.

  • Compound Addition: Add the test and control compounds at various concentrations to the reaction mixture.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Readout: Measure the luminescence signal with a plate reader. A decrease in signal indicates kinase inhibition.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. A shorter incubation time (e.g., 24 hours) is often sufficient to observe apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the 96-well plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a microplate reader. The magnitude of the signal is proportional to the amount of caspase activity.

  • Analysis: Normalize the luminescence values to the vehicle control to determine the fold-increase in apoptosis. Staurosporine should produce a robust positive signal.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The goal is to build a comprehensive profile of the test compound relative to the established controls.

Table 2: Example Comparative Performance Data

CompoundCell Viability IC₅₀ (µM) - K562 CellsKinase X Inhibition IC₅₀ (µM)Apoptosis Induction (Fold Change vs. Vehicle @ 10 µM)
1-(4-Hydroxypyridin-2-YL)ethanone Experimental ValueExperimental ValueExperimental Value
Deferiprone 25.5> 1002.1
Staurosporine 0.050.018.5
Vehicle (0.1% DMSO) > 100N/A1.0

Interpreting the Results:

  • If the test compound shows potent cytotoxicity (low IC₅₀) and induces apoptosis, but has weak activity in the kinase assay, its primary mechanism is likely not direct kinase inhibition. This would point towards iron chelation or another mechanism.

  • If the test compound has a cytotoxicity IC₅₀ that correlates well with its kinase inhibition IC₅₀, this suggests that kinase inhibition is the primary driver of its cellular effects.

  • Comparing the profile of the test compound to Deferiprone and Staurosporine will provide strong, evidence-based insights into its classification and potential as a therapeutic agent.

References

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections. Available at: [Link]

  • Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Semantic Scholar. Available at: [Link]

  • Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. (2013). Brieflands. Available at: [Link]

  • 1-(1-Acetyl-4-hydroxypyrrolidin-2-yl)ethanone. PubChem. Available at: [Link]

  • Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. PMC - NIH. Available at: [Link]

  • 1-(4-Hydroxypiperidin-1-yl)ethanone. AA Blocks. Available at: [Link]

  • 1-(2, 4-dihydroxyphenyl)ethanone oxime is a potential therapeutic agent for treatment of hyperuricemia through its dual inhibitory effects on XOD and URAT1. PubMed. Available at: [Link]

  • Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. ResearchGate. Available at: [Link]

  • Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. ResearchGate. Available at: [Link]

  • Biochemical Assays. BioDuro. Available at: [Link]

  • In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • Kinase Drug Discovery Tools. Enzymlogic. Available at: [Link]

  • Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists. PMC - NIH. Available at: [Link]

  • Cellular & Biochemical Assays. Assay Genie. Available at: [Link]

  • Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory and Environment: Proper Disposal of 1-(4-Hydroxypyridin-2-YL)ethanone

A Senior Application Scientist's Guide to Responsible Chemical Waste Management Core Principles of Disposal for Pyridine Derivatives Pyridine and its derivatives are typically categorized as hazardous waste due to their...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

Core Principles of Disposal for Pyridine Derivatives

Pyridine and its derivatives are typically categorized as hazardous waste due to their potential toxicity and environmental impact.[1] Under no circumstances should these chemicals be disposed of down the sanitary sewer or in regular solid waste streams.[2] The primary and most recommended method for the disposal of waste pyridine compounds is incineration at high temperatures (820°C - 1600°C) in a licensed hazardous waste facility.[1]

Immediate Safety and Handling Protocols

Prior to any disposal procedure, ensuring the safety of laboratory personnel is paramount. The handling of 1-(4-Hydroxypyridin-2-YL)ethanone should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3]

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is non-negotiable when handling pyridine-containing compounds.[3]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[2][4]Protects against accidental splashes of the chemical which can cause serious eye irritation or damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3]Prevents skin contact, which can lead to irritation or absorption of the chemical.[6][7]
Body Protection A fully-buttoned laboratory coat.[2][3]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection May be required for large spills or inadequate ventilation.Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Step-by-Step Disposal Workflow for 1-(4-Hydroxypyridin-2-YL)ethanone

The following protocol outlines the systematic procedure for the collection and disposal of waste generated from research activities involving 1-(4-Hydroxypyridin-2-YL)ethanone.

1. Waste Segregation and Collection:

  • All waste materials, including residual amounts of the compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions containing 1-(4-Hydroxypyridin-2-YL)ethanone, must be collected in a designated hazardous waste container.[2][4]

  • The container must be chemically compatible with pyridine derivatives, sealable, and airtight to prevent the release of vapors.[2][8]

2. Container Labeling:

  • Proper labeling is crucial for the safe management of hazardous waste. The container must be clearly labeled with:

    • The words "Hazardous Waste."[2][4]

    • The full chemical name: "1-(4-Hydroxypyridin-2-YL)ethanone."[2][4]

    • Any known hazard information (e.g., "Toxic," "Irritant").

    • The date of accumulation.

3. Temporary Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[2][8]

  • This storage location should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9] It should also be shielded from direct sunlight and sources of ignition.[2][10]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[11][12]

  • It is the responsibility of the waste generator to accurately characterize the waste for the disposal vendor.[12]

Visualizing the Disposal and Spill Management Process

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for routine disposal and emergency spill management.

DisposalWorkflow Start Waste Generation (1-(4-Hydroxypyridin-2-YL)ethanone) Collect Collect in Designated Hazardous Waste Container Start->Collect Label Label Container Correctly ('Hazardous Waste', Chemical Name) Collect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store ContactEHS Contact EHS for Pickup and Final Disposal Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Routine Disposal Workflow for 1-(4-Hydroxypyridin-2-YL)ethanone.

SpillManagement Spill Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Contain and Absorb with Inert Material (e.g., Sand) Ventilate->Absorb Collect Collect Absorbed Material into a Sealed Waste Container Absorb->Collect Label Label as Hazardous Waste Collect->Label Decontaminate Decontaminate Spill Area Label->Decontaminate ContactEHS Contact EHS for Disposal and Report Incident Decontaminate->ContactEHS

Caption: Emergency Spill Management for 1-(4-Hydroxypyridin-2-YL)ethanone.

Environmental Considerations and Regulatory Compliance

Substituted pyridines can be susceptible to biodegradation in soil and water, though the rate and pathways can vary significantly based on their specific structure.[13][14] To prevent environmental contamination, it is crucial to avoid any release of 1-(4-Hydroxypyridin-2-YL)ethanone into the environment.[15] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[1] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.[2]

By implementing these rigorous disposal procedures, you not only ensure the safety of your laboratory personnel but also uphold your professional responsibility to protect the environment. This commitment to best practices in chemical handling and waste management is a cornerstone of scientific integrity and trustworthiness.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Fisher Scientific. (2025).
  • ChemSupply Australia. (2024).
  • Fisher Scientific. (2025).
  • ChemReg.net. (2019). §721.8775 Substituted pyridines.
  • Thermo Fisher Scientific. (2012).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Apollo Scientific. (2023).
  • National Center for Biotechnology Information (NCBI). (2018). Some chemicals that cause tumours of the urinary tract in rodents.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride.
  • Washington State University. (n.d.).
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (n.d.).
  • Jubilant Ingrevia Limited. (2024).
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2015).
  • Benchchem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.

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